molecular formula C41H28O26 B1252395 Casuarinin

Casuarinin

Cat. No.: B1252395
M. Wt: 936.6 g/mol
InChI Key: MMQXBTULXAEKQE-LVFBLPLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate is a natural product found in Lagerstroemia speciosa and Hippophae rhamnoides with data available.

Properties

Molecular Formula

C41H28O26

Molecular Weight

936.6 g/mol

IUPAC Name

[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32-,34-,35+,36+/m1/s1

InChI Key

MMQXBTULXAEKQE-LVFBLPLOSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Synonyms

casuarinin

Origin of Product

United States

Foundational & Exploratory

Unveiling Casuarinin: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Casuarinin, a C-glycosidic ellagitannin, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its concentration in various plant tissues. Furthermore, it offers a compilation of experimental protocols for its extraction, isolation, and quantification. The guide also elucidates the molecular signaling pathways through which this compound exerts its effects, providing a crucial resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Quantitative Analysis of this compound

This compound has been identified in a variety of plant species, with its concentration varying significantly between the source and the specific plant part. While its presence is confirmed in numerous plants, quantitative data remains limited for many. This section summarizes the currently available quantitative data for key natural sources of this compound.

Plant SpeciesFamilyPlant PartThis compound Concentration (mg/g of dry weight)Reference
Backhousia citriodora (Lemon Myrtle)MyrtaceaeLeaf (extract)16.1[1]
Punica granatum (Pomegranate)LythraceaePericarp (Peel)Data not availablePresent
Terminalia arjunaCombretaceaeBarkData not availablePresent[2]
Casuarina equisetifolia (Australian Pine)CasuarinaceaeLeavesData not availablePresent
Stachyurus praecoxStachyuraceaeLeaves & StemsData not availablePresent
Alnus sieboldiana (Japanese Alder)Betulaceae-Data not availablePresent
Caesalpinia sappan (Sappanwood)FabaceaeLeavesData not availablePresent
Plinia cauliflora (Jaboticaba)MyrtaceaeLeavesData not availablePresent

Experimental Protocols

This section outlines generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on methodologies reported in the scientific literature and may require optimization depending on the specific plant matrix.

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and subsequent isolation of this compound using a combination of solvent extraction and chromatographic techniques.

1. Plant Material Preparation:

  • Collect the desired plant material (e.g., leaves, bark, or peel).
  • Air-dry or freeze-dry the material to a constant weight.
  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Maceration:
  • Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol (B145695), or acetone) at a solid-to-solvent ratio of 1:10 (w/v).
  • Agitate the mixture at room temperature for 24-48 hours.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process with fresh solvent to ensure maximum yield.
  • Soxhlet Extraction:
  • Place the powdered plant material in a thimble within a Soxhlet apparatus.
  • Extract with a suitable solvent (e.g., ethanol) for 6-8 hours, or until the solvent in the siphon tube runs clear.

3. Solvent Partitioning and Fractionation:

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.
  • Resuspend the concentrated extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol). This compound, being a polar compound, is typically enriched in the ethyl acetate or butanol fractions.

4. Chromatographic Purification:

  • Column Chromatography:
  • Pack a glass column with a suitable stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20).
  • Apply the enriched fraction onto the column.
  • Elute the column with a gradient of solvents (e.g., a mixture of chloroform and methanol, or ethanol and water) to separate the compounds based on their polarity.
  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):
  • For final purification, subject the fractions containing this compound to Prep-HPLC using a C18 column.
  • Use a mobile phase gradient of acetonitrile (B52724) and water (with a small percentage of formic acid) to achieve high-purity isolation of this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

1. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in methanol.
  • Prepare a series of calibration standards by serially diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2. Sample Preparation:

  • Prepare a plant extract as described in Protocol 1 (steps 1 and 2).
  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient elution is typically used.
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detector set at a wavelength of approximately 280 nm.
  • Column Temperature: 25-30 °C.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
  • Express the concentration of this compound as mg/g of the dry weight of the plant material.

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities, including anti-cancer and muscle regenerative effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Apoptosis Induction in MCF-7 Breast Cancer Cells

This compound has been shown to induce apoptosis (programmed cell death) in human breast adenocarcinoma (MCF-7) cells. This process is initiated through the extrinsic apoptosis pathway, also known as the death receptor pathway, and involves cell cycle arrest.[1][2]

Casuarinin_Apoptosis_Pathway This compound This compound FasL Fas Ligand (FasL) This compound->FasL Upregulates p21 p21/WAF1 (CDK Inhibitor) This compound->p21 Induces expression FasR Fas Receptor (FasR) FasL->FasR Binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) FasR->DISC Recruits Caspase8 Caspase-8 (active) DISC->Caspase8 Activates Caspase_Cascade Caspase Cascade (Caspase-3, -7) Caspase8->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Promotes

This compound-induced apoptosis and cell cycle arrest in MCF-7 cells.

As depicted in the diagram, this compound upregulates the expression of Fas Ligand (FasL). Binding of FasL to its receptor, FasR, triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) and pro-caspase-8. This proximity leads to the auto-activation of caspase-8, which in turn initiates a downstream caspase cascade (involving effector caspases like caspase-3 and -7), ultimately leading to the execution of apoptosis. Concurrently, this compound induces the expression of the cyclin-dependent kinase inhibitor p21/WAF1, which promotes cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects.[1]

Activation of Skeletal Muscle Satellite Cells

This compound has been identified as a key bioactive compound responsible for the activation and proliferation of skeletal muscle satellite cells, which are crucial for muscle repair and regeneration. This effect is mediated through the upregulation of Interleukin-6 (IL-6) and the subsequent activation of the JAK/STAT signaling pathway.

Casuarinin_Satellite_Cell_Activation cluster_nucleus Nucleus This compound This compound IL6_mRNA IL-6 mRNA This compound->IL6_mRNA Upregulates IL6_Protein IL-6 Protein IL6_mRNA->IL6_Protein Translates to IL6R IL-6 Receptor (IL-6R) IL6_Protein->IL6R Binds to JAK Janus Kinase (JAK) IL6R->JAK Activates STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylates pSTAT3 STAT3 (phosphorylated) STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) STAT3_Dimer->Gene_Expression Translocates & Induces Nucleus Nucleus Proliferation Satellite Cell Proliferation Gene_Expression->Proliferation Promotes

This compound-mediated activation of skeletal muscle satellite cells.

In this pathway, this compound treatment leads to an increase in the messenger RNA (mRNA) levels of IL-6. The translated IL-6 protein then acts in an autocrine or paracrine manner, binding to its receptor (IL-6R) on the surface of satellite cells. This binding activates the associated Janus Kinase (JAK). Activated JAK then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of target genes such as c-Myc and Cyclin D1, which are key regulators of cell proliferation. This cascade of events ultimately promotes the proliferation of skeletal muscle satellite cells.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and the molecular mechanisms underlying its biological activities. The provided data and protocols aim to serve as a valuable resource for the scientific community, facilitating further research into the pharmacological applications of this compound and its development as a potential therapeutic agent. Further studies are warranted to establish a more complete quantitative profile of this compound across a wider range of plant species and to refine and standardize extraction and isolation protocols for optimal yield and purity.

References

The Biosynthesis of Casuarinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Casuarinin, a prominent C-glucosidic ellagitannin found in various plant species. This document details the core biosynthetic steps, key enzymatic players, and plausible mechanisms, alongside representative experimental protocols and available quantitative data to facilitate further research and drug development endeavors.

Introduction to this compound

This compound is a hydrolyzable tannin characterized by an open-chain glucose core linked to two hexahydroxydiphenoyl (HHDP) groups. One of these HHDP groups forms a C-glycosidic bond with the glucose moiety, a structural feature that contributes to its unique chemical properties and biological activities. Found in plants such as Casuarina and Stachyurus species, as well as in pomegranates (Punica granatum), this compound has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for harnessing its full potential.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the central intermediate of hydrolyzable tannin biosynthesis, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). The pathway involves a series of oxidative reactions and a key structural rearrangement of the glucose core.

The proposed biosynthetic pathway is as follows:

  • Formation of Tellimagrandin II: The pathway initiates with the oxidative coupling of the galloyl groups at the 4- and 6-positions of PGG. This reaction is catalyzed by a laccase-type phenol (B47542) oxidase, specifically a pentagalloylglucose:O2 oxidoreductase, to form the first ellagitannin intermediate, Tellimagrandin II.[1][2]

  • Formation of Casuarictin: Tellimagrandin II undergoes further intramolecular oxidative dehydrogenation, where two additional galloyl groups are coupled. This step is also believed to be catalyzed by a laccase-like oxidase, resulting in the formation of Casuarictin.

  • Conversion to Pedunculagin: Casuarictin is then converted to Pedunculagin. The precise enzymatic mechanism for this transformation is not yet fully elucidated but is a proposed key step in the pathway.[3]

  • Pyranose Ring Opening and C-Glycosidic Bond Formation: The final and most characteristic step in the biosynthesis of this compound involves the opening of the pyranose ring of the glucose core in Pedunculagin. This is followed by the formation of a C-glycosidic bond between the C-1 of the glucose and a carbon on one of the aromatic rings of an HHDP group, yielding this compound. The enzymatic machinery driving this complex rearrangement is still under investigation.

Below is a DOT language representation of the this compound biosynthetic pathway.

This compound Biosynthesis Pathway PGG 1,2,3,4,6-Penta-O-galloyl-glucose (PGG) Tellimagrandin_II Tellimagrandin II PGG->Tellimagrandin_II Pentagalloylglucose: O2 oxidoreductase (Laccase-type) Casuarictin Casuarictin Tellimagrandin_II->Casuarictin Laccase-like oxidase Pedunculagin Pedunculagin Casuarictin->Pedunculagin Proposed Enzymatic Conversion This compound This compound Pedunculagin->this compound Pyranose Ring Opening & C-Glycosidic Bond Formation (Proposed Enzymes)

A diagram of the proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound biosynthetic pathway is limited in the current literature. However, data from related enzymes and compounds can provide valuable context for researchers.

ParameterValueOrganism/EnzymeSubstrateReference
Enzyme Characteristics
Pentagalloylglucose:O2 oxidoreductase (Laccase-type)
pH Optimum5.0Tellima grandiflora1,2,3,4,6-Penta-O-galloyl-glucose[4]
Temperature Optimum40-60°C (Typical for fungal laccases)Trametes versicolorABTS[5]
Molecular Weight~60 kDaTellima grandiflora-
Enzyme Kinetics (Analogous Fungal Laccase)
Km1.42 mMTrematosphaeria mangroveiABTS
Vmax184.84 U/mg proteinTrematosphaeria mangroveiABTS
Precursor Concentration (Analogous)
Pentagalloylglucose (PGG)58.40 g/kg (in gallnuts)Rhus chinensis-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods in the field of natural product biosynthesis.

Extraction and Purification of Laccase-like Enzymes

This protocol describes a general procedure for the purification of laccase-like enzymes from plant tissues.

Laccase Purification Workflow Start Plant Tissue Homogenization (e.g., in phosphate (B84403) buffer) Centrifugation1 Centrifugation (to remove cell debris) Start->Centrifugation1 Supernatant Crude Enzyme Extract (Supernatant) Centrifugation1->Supernatant Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Precipitation Supernatant->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Pellet Resuspended Pellet Centrifugation2->Pellet Dialysis Dialysis Pellet->Dialysis Anion_Exchange Anion-Exchange Chromatography Dialysis->Anion_Exchange Gel_Filtration Gel Filtration Chromatography Anion_Exchange->Gel_Filtration Purified_Enzyme Purified Laccase Gel_Filtration->Purified_Enzyme

A typical workflow for the purification of laccase enzymes.

Methodology:

  • Protein Extraction: Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing protease inhibitors).

  • Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cellular debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins from the supernatant using ammonium sulfate (e.g., 40-80% saturation).

  • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography:

    • Anion-Exchange Chromatography: Load the dialyzed protein solution onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).

    • Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Laccase Activity Assay

This protocol outlines a spectrophotometric assay to measure the activity of laccase using a common substrate. For the specific pathway, 1,2,3,4,6-penta-O-galloyl-glucose would be the natural substrate, and the formation of Tellimagrandin II can be monitored by HPLC. A more general and high-throughput assay using a chromogenic substrate is described below.

Reagents:

Procedure:

  • Prepare a reaction mixture containing 2.7 mL of sodium acetate buffer and 0.2 mL of guaiacol solution in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 0.1 mL of the enzyme solution and mix immediately.

  • Monitor the increase in absorbance at 470 nm for 5 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized guaiacol product. One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.

Identification and Quantification of this compound and its Precursors by HPLC-MS/MS

This protocol describes a method for the analysis of this compound and its biosynthetic precursors in plant extracts.

Sample Preparation:

  • Lyophilize and grind plant tissue to a fine powder.

  • Extract the powder with a suitable solvent system (e.g., 80% methanol) using sonication or shaking.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm filter before analysis.

HPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: An ESI source in negative ionization mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds (PGG, Tellimagrandin II, Casuarictin, Pedunculagin, and this compound) and full scan mode for the identification of unknown intermediates.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural determination of novel intermediates and the final product, this compound.

Methodology:

  • Purification: Isolate the compound of interest to a high degree of purity using preparative HPLC.

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., methanol-d4, acetone-d6).

  • NMR Experiments: Acquire a suite of NMR spectra, including:

    • 1D NMR: ¹H and ¹³C spectra.

    • 2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Structure Elucidation: Analyze the NMR data to determine the chemical structure, including the stereochemistry of the glycosidic linkages and the conformation of the HHDP groups.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the complex chemical transformations that occur in plants to produce structurally diverse and biologically active natural products. While the initial steps involving oxidative coupling by laccase-type enzymes are becoming clearer, the later stages of the pathway, particularly the enzymatic machinery responsible for the pyranose ring opening and C-glycosidic bond formation, remain a key area for future research.

For researchers and drug development professionals, a deeper understanding of this pathway will be instrumental. Elucidating the complete enzymatic cascade could enable the biotechnological production of this compound and related compounds through metabolic engineering in microbial or plant-based systems. Furthermore, the identification and characterization of the novel enzymes involved could provide new tools for biocatalysis and synthetic chemistry. Continued research, employing a combination of proteomics, transcriptomics, and metabolomics, will be essential to fully unravel the intricacies of this compound biosynthesis.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins, predominantly found in various plant species, including Casuarina stricta, Terminalia arjuna, and the pericarp of pomegranates (Punica granatum)[1][2]. It is structurally characterized by an open-chain glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group[3][4][5]. As a polyphenol, this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, making it a compound of significant interest in pharmacological research and therapeutic development. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and a visual representation of its key biological signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Quantitative data has been compiled from various chemical databases and scientific literature.

General and Spectroscopic Properties
PropertyValueSource(s)
IUPAC Name [(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate
CAS Number 79786-01-9
Molecular Formula C₄₁H₂₈O₂₆
Molecular Weight 936.65 g/mol
Appearance Pale yellow amorphous powder
UV λmax (MeOH) 221 nm (log ε 4.87), 267 nm (sh, log ε 4.51)
¹H NMR (acetone-d₆) δ 7.12 (2H, s, galloyl), δ 6.78 (1H, s), δ 6.56 (1H, s), δ 6.49 (1H, s), δ 4.06-5.64 (7H, sugar protons)
Computed Physicochemical Properties
PropertyValueSource (Method)
Water Solubility 2.21 g/L(ALOGPS)
1.067 mg/L at 25 °C(Estimated)
LogP 1.2(XLogP3-AA)
2.91(ALOGPS)
3.2(ChemAxon)
pKa (Strongest Acidic) 7.31(ChemAxon)
pKa (Strongest Basic) -4.3(ChemAxon)
Polar Surface Area 455.18 Ų(ChemAxon)
Hydrogen Bond Donors 16(ChemAxon)
Hydrogen Bond Acceptors 21(ChemAxon)
Rotatable Bond Count 4(ChemAxon)

Experimental Protocols & Methodologies

This section details methodologies for the isolation, characterization, and biological evaluation of this compound, as adapted from published literature.

Isolation and Purification from Plant Material

This protocol is based on the method described for isolating this compound from Lemon Myrtle (Backhousia citriodora) extract.

  • Initial Extraction & Fractionation :

    • Apply the crude plant extract to a Diaion HP-20 column.

    • Elute the column with a stepwise gradient of aqueous methanol (B129727) (0%, 10%, 20%, 30%, 40%) to obtain multiple fractions.

    • Monitor fractions using HPLC; collect fractions showing a peak corresponding to this compound (typically eluting at 20-30% methanol).

  • Secondary Chromatography :

    • Pool the this compound-rich fractions and apply them to a Toyopearl HW-40C column.

    • Elute with 50% aqueous methanol to further purify the compound.

  • Final Purification :

    • Subject the collected fractions to preparative reverse-phase HPLC (e.g., on an ODS column).

    • Elute with an appropriate solvent system (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) to yield pure this compound.

  • Structure Verification :

    • Confirm the identity and purity of the isolated compound using LC-MS/MS for mass determination and ¹H and ¹³C NMR spectroscopy, comparing the spectral data with published values.

G A Crude Plant Extract B Diaion HP-20 Column (Stepwise MeOH Elution) A->B  Load C This compound-Rich Fractions (20-30% MeOH) B->C  Collect D Toyopearl HW-40C Column (50% MeOH) C->D  Load E Semi-Purified This compound D->E  Collect F Preparative RP-HPLC E->F  Inject G Pure this compound F->G  Isolate H Structure Verification (LC-MS/MS, NMR) G->H

Workflow for the Isolation and Purification of this compound.
In Vivo Satellite Cell (SC) Activation Assay

This protocol assesses the ability of this compound to activate skeletal muscle satellite cells in a rat model.

  • Animal Dosing : Divide animals into control and treatment groups (n=5). Orally administer the vehicle (water) to the control group and this compound (e.g., 4 and 8 mg/kg/day, dissolved in water) to the treatment groups daily for 4 days.

  • BrdU Labeling : Eight hours after the final dose, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) intraperitoneally to all animals (50 mg/kg, dissolved in saline). BrdU is incorporated into the DNA of proliferating cells.

  • Tissue Harvest : Sixteen hours after BrdU administration, euthanize the animals and isolate upper hindlimb muscles.

  • Satellite Cell Isolation : Isolate satellite cells from the muscle tissue using established protocols, which typically involve enzymatic digestion (e.g., with collagenase/dispase) followed by cell sorting or differential plating.

  • Immunocytochemistry : Fix the isolated SCs and perform immunocytochemistry to detect BrdU incorporation. Use an anti-BrdU antibody to identify BrdU-positive (proliferating) cells.

  • Quantification : Determine the ratio of BrdU⁺ SCs to the total number of SCs (e.g., identified by Pax7 staining) to quantify the level of activation.

Antiproliferative and Apoptosis Assay in MCF-7 Cells

This methodology evaluates this compound's anticancer effects on human breast adenocarcinoma (MCF-7) cells.

  • Cell Culture : Culture MCF-7 cells in appropriate media and conditions.

  • Treatment : Treat cells with varying concentrations of this compound for specific time points (e.g., 24, 48 hours).

  • Cell Proliferation Assay : Assess cell viability and proliferation using a standard method like the MTT assay.

  • Cell Cycle Analysis :

    • Harvest and fix the cells in ethanol.

    • Stain with propidium (B1200493) iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Analysis :

    • Use an Annexin V-FITC/PI apoptosis detection kit and analyze by flow cytometry to quantify early and late apoptotic cells.

    • Measure the expression of key apoptosis-related proteins.

  • Protein Expression (ELISA) : Quantify the expression levels of proteins involved in cell cycle arrest (p21/WAF1) and apoptosis (Fas/APO-1 and its ligands, sFasL and mFasL) using enzyme-linked immunosorbent assays (ELISA) on cell lysates.

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways to exert its biological effects. The following diagrams illustrate its mechanisms of action in cancer and inflammation.

Anticancer Activity in Breast Cancer Cells

In human breast adenocarcinoma MCF-7 cells, this compound inhibits proliferation by inducing both cell cycle arrest and apoptosis. It upregulates the cyclin-dependent kinase inhibitor p21/WAF1, leading to a blockage in the G0/G1 phase of the cell cycle. Concurrently, it enhances the activity of the Fas/Fas ligand system, a critical pathway of the extrinsic apoptotic cascade.

G Cas This compound p21 p21/WAF1 Expression Cas->p21 Upregulates Fas Fas/Fas Ligand System Activity Cas->Fas Enhances Arrest G0/G1 Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Fas->Apoptosis Proliferation MCF-7 Cell Proliferation Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Anticancer Signaling Pathway of this compound in MCF-7 Cells.
Anti-inflammatory Activity in Keratinocytes

In human keratinocyte (HaCaT) cells, inflammatory stimuli like TNF-α induce the expression of adhesion molecules (ICAM-1) and chemokines (TARC, MDC). This process is largely mediated by the activation of transcription factors NF-κB and STAT1. This compound exerts its anti-inflammatory effect by blocking the activation of both NF-κB and STAT1, thereby suppressing the downstream expression of these pro-inflammatory mediators.

G TNFa TNF-α NFkB NF-κB Activation TNFa->NFkB Activates STAT1 STAT1 Activation TNFa->STAT1 Activates Cas This compound Cas->NFkB Blocks Cas->STAT1 Blocks Genes ICAM-1, TARC, MDC Gene Expression NFkB->Genes STAT1->Genes Inflammation Inflammatory Response Genes->Inflammation

Anti-inflammatory Signaling Pathway of this compound in HaCaT Cells.
Nrf2-Mediated Antioxidant Response

Polyphenols like this compound are potent antioxidants. A key mechanism for this effect is the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, inducing the expression of Phase II detoxifying enzymes and antioxidant proteins (e.g., Heme Oxygenase-1), thereby protecting the cell from oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Cas This compound (Antioxidant) Cas->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Activates Protection Cellular Protection from Oxidative Stress Genes->Protection

General Nrf2-Mediated Antioxidant Pathway Activated by this compound.

References

In-Depth Technical Guide to Casuarinin: Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin (B1208647) is a hydrolyzable tannin, a type of ellagitannin, that has garnered significant interest within the scientific community for its diverse and potent biological activities.[1][2] Found in various plant species, including Casuarina stricta, Punica granatum (pomegranate), and Terminalia arjuna, this compound is being investigated for its potential therapeutic applications in a range of diseases. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for assessing its biological effects, and a summary of its known mechanisms of action, particularly its anti-inflammatory and pro-apoptotic properties.

Molecular Profile of this compound

This compound is a complex polyphenol with a significant molecular weight and a chemical formula that reflects its intricate structure.

PropertyValueSource
Molecular Formula C₄₁H₂₈O₂₆CymitQuimica, MedKoo Biosciences
Molecular Weight 936.65 g/mol MedKoo Biosciences
Appearance PowderCymitQuimica

Biological Activities and Signaling Pathways

This compound has been demonstrated to exhibit a range of biological effects, most notably anti-inflammatory, anti-cancer, and carbonic anhydrase inhibitory activities.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to suppress the production of pro-inflammatory chemokines, such as TARC/CCL17 and MDC/CCL22, in human keratinocytes. This suppression is achieved through the blockade of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

This compound Anti-inflammatory Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_IFNy TNF-α / IFN-γ Receptor Receptor Complex TNFa_IFNy->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK NFkB_STAT1_activation NF-κB / STAT1 Activation p38_MAPK->NFkB_STAT1_activation NFkB_STAT1_translocation NF-κB / STAT1 Translocation NFkB_STAT1_activation->NFkB_STAT1_translocation This compound This compound This compound->p38_MAPK Gene_Expression Pro-inflammatory Gene Expression (TARC/CCL17, MDC/CCL22) NFkB_STAT1_translocation->Gene_Expression

Caption: Anti-inflammatory signaling pathway of this compound.

Apoptotic Activity

In the context of cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the activation of the Fas/Fas ligand (FasL) system, a key extrinsic pathway of apoptosis. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

The following diagram outlines the apoptotic signaling pathway initiated by this compound.

This compound Apoptosis Pathway This compound This compound Fas_FasL Increased Fas/FasL Expression This compound->Fas_FasL Caspase_Cascade Caspase Activation (e.g., Caspase-8, Caspase-3) Fas_FasL->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Apoptotic signaling pathway of this compound.

Carbonic Anhydrase Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for NF-κB Activation

This protocol details the detection of NF-κB (p65 subunit) translocation to the nucleus as a marker of its activation.

Materials:

  • Cells treated with this compound

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA Protein Assay Kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate membranes or strip and re-probe for Lamin B1 (nuclear loading control) and β-actin (cytoplasmic loading control).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

ELISA for Cytokine Measurement

This protocol is for the quantification of pro-inflammatory cytokines (e.g., IL-6, IL-8) in cell culture supernatants.

Materials:

  • Cell culture supernatants from this compound-treated cells

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block the wells with blocking buffer for at least 1 hour at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color develops.

  • Reaction Stoppage: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on carbonic anhydrase activity.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (B1210297) (p-NPA) as the substrate

  • This compound

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add Tris-HCl buffer to each well.

  • Inhibitor Addition: Add various concentrations of this compound to the test wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (no inhibitor).

  • Enzyme Addition: Add the carbonic anhydrase solution to all wells except for the blank.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, p-NPA, to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the no-inhibitor control. If possible, calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Traditional Medicinal Uses of Casuarinin-Containing Plants

Abstract

This compound (B1208647), a C-glycosidic ellagitannin, is a significant bioactive compound found in various plant species. Traditionally, plants containing this compound have been utilized across different cultures for their therapeutic properties, treating ailments ranging from gastrointestinal disorders to inflammatory conditions. This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound-containing plants, supported by modern pharmacological studies. It details the phytochemical profile, presents quantitative data on biological activities, outlines relevant experimental protocols, and illustrates the underlying molecular mechanisms, particularly the modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the field of natural product-based drug discovery and development.

Introduction to this compound and Host Plants

This compound is a hydrolysable tannin characterized by an open-chain glucose core, two hexahydroxydiphenoyl (HHDP) groups, and a galloyl group.[1] Its unique C-glycosidic linkage contributes to its chemical stability and biological activity. This ellagitannin has been identified as a key active compound in several medicinal plants.

Key Plant Sources:

  • Casuarina equisetifolia (Australian Pine, She-Oak): This fast-growing evergreen is a cornerstone of traditional medicine, especially in coastal regions of Australia and Asia.[2] Its bark, leaves, and roots are rich in tannins, including this compound.[3] Traditional applications are extensive, covering diabetes, diarrhea, cough, and skin afflictions.

  • Plinia cauliflora (Jaboticaba): Native to Brazil, the leaves of this plant are a known source of this compound. Extracts have demonstrated significant antifungal properties, validating their use in treating infectious diseases.

  • Backhousia citriodora (Lemon Myrtle): An Australian native herb, Lemon Myrtle extract and its isolated compound, this compound, have been shown to activate skeletal muscle satellite cells, indicating potential for muscle regeneration and health.

Traditional Medicinal Applications

The ethnobotanical record reveals a long history of using this compound-containing plants to manage a variety of health conditions. The astringent and antimicrobial properties of tannins are central to many of these traditional uses.

  • Gastrointestinal Health: The bark of Casuarina equisetifolia is traditionally used as an astringent to treat diarrhea and dysentery. Its ability to precipitate proteins in the gut lining is thought to reduce mild bleeding and fluid loss. Decoctions are also used for stomachaches and ulcers.

  • Metabolic Disorders: Casuarina equisetifolia has a significant history in traditional medicine for managing diabetes. Ethanol extracts from the bark have been scientifically shown to reduce blood glucose levels in animal models.

  • Inflammatory and Skin Conditions: The anti-inflammatory properties of these plants are leveraged to treat skin afflictions, throat infections, and rheumatism. In Mauritius, a traditional body scrub uses ground leaf powder to manage oily and acne-prone skin.

  • Antimicrobial Uses: Aqueous and ethanolic extracts of Casuarina equisetifolia are used to treat infections, a practice validated by studies showing significant activity against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger.

Pharmacological Activities and Quantitative Data

Modern scientific investigation has substantiated many of the traditional claims associated with this compound-containing plants. The primary activities observed are antioxidant, anti-inflammatory, antimicrobial, and antidiabetic effects.

Table 1: Anti-inflammatory and Antioxidant Activity of Casuarina equisetifolia Methanolic Root Extract
Activity AssayIC₅₀ Value (µg/mL)Reference
In-vitro Anti-inflammatory (Protein denaturation inhibition)33.6 ± 0.23
DPPH Radical Scavenging52.74 ± 0.65
Hydrogen Peroxide Scavenging64.94 ± 0.24
Reducing Power Assay51.79 ± 0.26
Table 2: Antimicrobial Activity of Casuarina equisetifolia Extracts
Extract SourceMicroorganismZone of Inhibition (mm)Reference
Methanolic Root ExtractProteus vulgaris23.45 ± 0.28
Bark ExtractEscherichia coli23 ± 0.24
Bark ExtractProteus vulgaris23 ± 0.32
Table 3: Antifungal Activity of this compound from Plinia cauliflora
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicans> 156
Candida krusei19 - 156
Candida tropicalis> 156
Candida parapsilosis> 156

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are rooted in its ability to modulate key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Pathway

The anti-inflammatory action of this compound is attributed to its suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory mediators. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., cytokines, chemokines). This compound is thought to interfere with this process, thus reducing the inflammatory response.

NFkB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB NFκB IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation NFkB_nuc NF-κB NFkB->NFkB_nuc genes Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Inhibits genes_nuc Pro-inflammatory Gene Transcription NFkB_nuc->genes_nuc DNA DNA

Figure 1: Simplified diagram of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols

This section provides generalized methodologies for the extraction, isolation, and bioactivity assessment of this compound, based on standard practices cited in the literature.

Bioactivity-Guided Isolation of this compound

The isolation of a pure bioactive compound from a plant source is a systematic process guided by continuous biological testing.

Isolation_Workflow start Plant Material (e.g., Casuarina equisetifolia bark) extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning or Column Chromatography crude_extract->fractionation fractions Fractions (e.g., F1, F2, F3...) fractionation->fractions bioassay1 Bioassay Screening (e.g., DPPH, Antimicrobial) fractions->bioassay1 active_fraction Most Active Fraction bioassay1->active_fraction Select Active purification Purification (e.g., HPLC, HSCCC) active_fraction->purification pure_compound Pure Compound (this compound) purification->pure_compound structure Structural Elucidation (NMR, Mass Spectrometry) pure_compound->structure end Identified this compound structure->end

Figure 2: Workflow for the bioactivity-guided isolation of this compound.
Protocol: Extraction of Tannins from Plant Material

This protocol is a modified version of standard methods for extracting polyphenolic compounds.

  • Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Maceration: Suspend the powdered material in 80% aqueous methanol (1:10 w/v) in a sealed container.

  • Extraction: Agitate the mixture on an orbital shaker at room temperature for 48 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanolic extract.

  • Storage: Store the dried extract at -20°C for future use.

Note: Due to the high content of secondary metabolites and fibrous materials in plants like Casuarina, protocols may need optimization, such as the inclusion of PVP (Polyvinylpyrrolidone) to bind and remove phenolic compounds during nucleic acid extraction, which indicates the challenges in working with these species.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation: Prepare a stock solution of the plant extract or isolated this compound in methanol (e.g., 1 mg/mL). Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of various concentrations of the sample (serially diluted from the stock solution) to 100 µL of the DPPH solution.

  • Control: Use methanol as a negative control and Ascorbic Acid or Gallic Acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound and the plants that contain it represent a valuable intersection of traditional knowledge and modern pharmacology. The consistent validation of traditional uses for ailments like diarrhea, diabetes, and inflammation through scientific studies highlights the potential for developing new therapeutic agents. The data strongly supports the anti-inflammatory and antioxidant properties of this compound, primarily through the modulation of the NF-κB pathway.

For drug development professionals, this compound presents a promising lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

  • Clinical Trials: Rigorous, controlled clinical trials are necessary to establish the efficacy and safety of this compound-based therapies in humans.

  • Synthetic Analogs: Exploring synthetic derivatives of this compound could lead to compounds with enhanced potency, stability, or target specificity.

This guide consolidates the current understanding of this compound, providing a solid foundation for continued research and development in harnessing the therapeutic potential of this remarkable natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ellagitannin Class of Compounds

Introduction to Ellagitannins

Ellagitannins (ETs) are a significant class of hydrolyzable tannins, a type of polyphenol characterized by their complex structures derived from the oxidative linkage of galloyl groups in 1,2,3,4,6-pentagalloyl glucose.[1] Unlike gallotannins, where galloyl groups are linked by depside bonds, the galloyl groups in ETs are linked through C-C bonds.[1] Upon hydrolysis, they yield ellagic acid (EA).[2] Found abundantly in various fruits, nuts, and seeds like pomegranates, raspberries, strawberries, walnuts, and almonds, ETs are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3]

Their therapeutic potential is largely attributed to their ability to modulate key cellular signaling pathways. However, the biological effects of dietary ETs are also mediated by their metabolites. In the gastrointestinal tract, ETs are hydrolyzed to EA, which is then converted by gut microbiota into more bioavailable compounds known as urolithins. This complex metabolism is a critical factor in understanding their mechanism of action and therapeutic potential in drug development.

Chemical Structure and Biosynthesis

Ellagitannins are esters of a monosaccharide core, most commonly glucose, with one or more hexahydroxydiphenoyl (HHDP) units. The HHDP group is formed biosynthetically through the intramolecular oxidative C-C coupling of adjacent galloyl groups on a precursor molecule, typically pentagalloylglucose (B1669849) (PGG). This foundational structure gives rise to a vast diversity of over 500 identified ETs, which can be classified into monomers, oligomers, and complex tannins. The structural diversity arises from variations in the number and location of HHDP and galloyl groups, as well as intermolecular C-O or C-C bond formations between monomers to create oligomers.

G cluster_0 Core Biosynthesis cluster_1 Further Diversification Gallic Acid Gallic Acid PGG Pentagalloylglucose (PGG) Gallic Acid->PGG Esterification Glucose Glucose Glucose->PGG Tellimagrandin II Tellimagrandin II (Monomeric ET) PGG->Tellimagrandin II Oxidative Coupling (C-C) Casuarictin Casuarictin (Monomeric ET) Tellimagrandin II->Casuarictin Further Oxidation Oligomeric ETs Oligomeric ETs (e.g., Lambertianin C) Tellimagrandin II->Oligomeric ETs Intermolecular Coupling (C-O) Complex Tannins Complex Tannins Casuarictin->Complex Tannins Condensation with Flavan-3-ol

Figure 1: Simplified biosynthetic pathway of ellagitannins.

Quantitative Data on Biological Activities

The biological efficacy of ellagitannins and their metabolites has been quantified in numerous studies. The following tables summarize key findings regarding their antioxidant and anti-proliferative activities.

Antioxidant Activity

The antioxidant capacity of ellagitannins is a cornerstone of their biological activity. It is commonly measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity).

Compound / ExtractAssayIC50 / ValueSource(s)
Phyllanthus acuminatus Phenolic ExtractDPPH0.15 µg/mL
Phyllanthus acuminatus Phenolic ExtractORAC2.76 mmol TE/mg
Pomegranate Peel Tannin Extract (PETE)DPPH7.21 µg/mL
Pomegranate Peel Tannin Extract (PETE)ABTS4.88 µg/mL
Pomegranate Peel Tannin Extract (PETE)O₂⁻ Scavenging4.74 µg/mL
Pomegranate Peel Tannin Extract (PETE)NO Scavenging21.91 µg/mL
Ascorbic Acid (Control)DPPH3.74 µg/mL

Table 1: Quantitative Antioxidant Activity of Ellagitannin-Rich Extracts.

Anti-proliferative Activity

Ellagitannins and their metabolites exhibit significant anti-proliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this activity.

Compound / ExtractCell LineIC50 ValueTimeSource(s)
Ellagitannins & Extracts
1-α-O-galloylpunicalaginHL-60 (Leukemia)33.2 µM12 h
PunicalaginHL-60 (Leukemia)48.7 µM12 h
Raspberry Extract (ET-rich fraction)HeLa (Cervical)13 µg/mL (GAE)4 days
Jamun Fruit ExtractMCF-7aro (Breast)27 µg/mL-
Jamun Fruit ExtractMDA-MB-231 (Breast)40 µg/mL-
P. acuminatus Phenolic ExtractAGS (Gastric)11.3 µg/mL-
P. acuminatus Phenolic ExtractSW620 (Colon)10.5 µg/mL-
Metabolites (Ellagic Acid & Urolithins)
Ellagic Acid (EA)DU-145 (Prostate)23.0 µmol/L96 h
Ellagic Acid (EA)PC-3 (Prostate)14.5 µmol/L96 h
Urolithin A (UA)DU-145 (Prostate)74.8 µmol/L96 h
Urolithin CLNCaP (Prostate)35.2 µM-
Urolithin AHT-29 (Colon)56.7 µM-
Urolithin BHT-29 (Colon)58.6 µM-

Table 2: Anti-proliferative Activity (IC50) of Ellagitannins and Metabolites on Cancer Cell Lines.

Experimental Protocols

A standardized workflow is crucial for the reliable study of ellagitannins. This involves extraction from the source material, purification to isolate the compounds of interest, characterization to identify them, and finally, bioactivity assessment.

G cluster_workflow General Experimental Workflow for Ellagitannin Analysis start Plant Material (e.g., Pomegranate Husk) extraction 1. Extraction (e.g., Aqueous Acetone) start->extraction purification 2. Purification (Column Chromatography) extraction->purification characterization 3. Structural Characterization (HPLC-MS, NMR) purification->characterization bioassay 4. Bioactivity Assays (Antioxidant, Anti-proliferative) characterization->bioassay end Data Analysis & Interpretation bioassay->end

Figure 2: Standard workflow for ellagitannin research.

Extraction and Purification Protocol

This protocol provides a general method for extracting and purifying ellagitannins from plant material, such as pomegranate husks.

  • Preparation of Plant Material : Dry the plant material (e.g., pomegranate husks) at a moderate temperature (40-60°C) and grind it into a fine powder.

  • Solvent Extraction :

    • Macerate the powdered plant material with an aqueous organic solvent (e.g., 70% acetone (B3395972) or 80% methanol) at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Perform the extraction at room temperature with agitation for several hours or use ultrasonication for a shorter period (e.g., 30 minutes).

    • Filter the mixture (e.g., through Whatman No. 1 paper) to separate the liquid extract from the solid residue. Repeat the extraction process on the residue 2-3 times to ensure maximum yield.

    • Combine the filtrates and remove the organic solvent using a rotary evaporator under reduced pressure.

  • Purification by Column Chromatography :

    • Resuspend the resulting aqueous extract in water.

    • Apply the aqueous extract to a pre-conditioned polymeric adsorbent resin column, such as Amberlite® XAD-16 or Sephadex LH-20.

    • Wash the column with distilled water to remove sugars, organic acids, and other polar, non-tannin compounds.

    • Elute the bound ellagitannins with a polar solvent, such as methanol (B129727) or ethanol (B145695).

    • Collect the fractions and monitor the composition using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the purified ellagitannins and remove the solvent in vacuo to yield a dry powder of total pomegranate tannins (TPT).

    • For isolation of individual compounds, further purification can be achieved using preparative HPLC.

DPPH Radical Scavenging Assay Protocol

This colorimetric assay measures the capacity of a compound to act as a free radical scavenger.

  • Reagent Preparation :

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol (e.g., 0.1 mM). Store this solution in the dark at 4°C.

    • Prepare a series of dilutions of the ellagitannin extract or pure compound in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure :

    • In a 96-well microplate or cuvette, add a defined volume of the sample solution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and a control containing the solvent plus DPPH solution should be included.

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement and Calculation :

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cell Viability (MTT) Assay Protocol

The MTT assay is a standard colorimetric method to assess the anti-proliferative or cytotoxic effects of compounds on cultured cells.

  • Cell Seeding :

    • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare a series of dilutions of the ellagitannin compound or extract in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a vehicle control if a solvent like DMSO is used.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement :

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot cell viability against compound concentration to determine the IC50 value.

Modulation of Signaling Pathways

A key aspect of the therapeutic potential of ellagitannins is their ability to interact with and modulate critical intracellular signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

Inhibition of the NF-κB Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory and pro-survival genes (e.g., COX-2, IL-6, Bcl-xL). Ellagitannins and their metabolites can inhibit this pathway at multiple points, thereby exerting potent anti-inflammatory and anti-cancer effects.

G cluster_n IKK IKK Complex IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB (Inactive) IkB->Complex IkB_P P-IκB (Phosphorylated) IkB->IkB_P Proteasome Proteasomal Degradation NFkB_inactive NF-κB NFkB_inactive->Complex NFkB_active NF-κB (Active) Complex->NFkB_active Release IkB_P->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (COX-2, IL-6, Bcl-xL) Response Inflammation & Cell Survival Transcription->Response ET Ellagitannins & Metabolites ET->Proteasome Inhibits ET->NFkB_active Inhibits Translocation

Figure 3: Inhibition of the NF-κB signaling pathway by ellagitannins.

Conclusion

The ellagitannin class of compounds represents a highly promising area for research and drug development. Their diverse structures, potent biological activities, and modulation of key signaling pathways like NF-κB underscore their therapeutic potential. This guide provides a foundational understanding of their chemistry, biological quantification, and the experimental methodologies required for their study. For drug development professionals, the complex metabolism of ellagitannins into more bioavailable urolithins is a crucial consideration, suggesting that both the parent compounds and their gut-derived metabolites may be important for eliciting physiological effects. Further research focusing on clinical efficacy and bioavailability will be essential to fully harness the potential of these natural compounds.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Casuarinin, a hydrolyzable tannin found in plants such as Terminalia arjuna and Plinia cauliflora, has garnered interest for its potential therapeutic properties, including antiproliferative and antifungal activities.[1][2] A critical initial step in evaluating its potential as a therapeutic agent is the assessment of its cytotoxicity against various cell lines. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing available data, detailing common experimental protocols, and visualizing the underlying mechanisms and workflows.

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative effects of this compound have been evaluated against both mammalian and cancer cell lines. The available quantitative data is summarized below.

CompoundCell LineAssay TypeResultReference
This compoundMammalian FibroblastResazurin AssayCC50 > 116 µg/mL[1]
This compoundHuman Breast Adenocarcinoma (MCF-7)Not SpecifiedInhibited proliferation[2][3]
This compoundHuman Lung Carcinoma (A549)Not SpecifiedInhibited proliferation
  • CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes a 50% reduction in cell viability.

  • Note: While specific IC50 (50% Inhibitory Concentration) values for the cancer cell lines are not detailed in the provided literature, studies confirm that this compound inhibits the proliferation of MCF-7 and A549 cells by inducing apoptosis and causing cell cycle arrest.

Experimental Protocols

The following sections detail standardized methodologies for assessing the cytotoxicity of this compound, based on commonly used colorimetric assays.

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), or other relevant cell lines are typically used.

  • Culture Medium: Use the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells should be passaged upon reaching 80-90% confluency to ensure logarithmic growth.

These assays measure cell viability by quantifying metabolic activity. Live cells reduce a reagent (MTT or Resazurin) into a colored or fluorescent product.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO; final DMSO concentration in wells should not exceed 1%)

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (e.g., DMSO or SDS) for MTT assay

  • Multi-well plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of solvent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Addition of Viability Reagent:

    • For MTT Assay: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Afterwards, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For Resazurin Assay: Add 10-20 µL of Resazurin solution to each well and incubate for 2-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the CC50 or IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the standard workflow for an in vitro cytotoxicity assay.

G cluster_workflow General Cytotoxicity Screening Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Cell Attachment seed->incubate1 treat Treat Cells with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate2->reagent incubate3 Incubate (2-4h) reagent->incubate3 read Measure Signal (Absorbance/Fluorescence) incubate3->read analyze Calculate % Viability & IC50/CC50 read->analyze end_node End analyze->end_node

Caption: A flowchart of the in vitro cytotoxicity screening process.

Studies indicate that this compound induces antiproliferative effects in human breast adenocarcinoma (MCF-7) cells by modulating key proteins involved in cell cycle regulation and apoptosis.

G cluster_pathway Proposed this compound-Induced Pathway in MCF-7 Cells This compound This compound p21 Upregulation of p21/WAF1 This compound->p21 induces fas Enhancement of Fas/FasL System This compound->fas induces arrest Cell Cycle Arrest (G0/G1 Phase) p21->arrest leads to apoptosis Induction of Apoptosis fas->apoptosis leads to

Caption: this compound's proposed mechanism in MCF-7 cancer cells.

References

Methodological & Application

Application Notes and Protocols for Casuarinin Extraction from Pomegranate Peel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of casuarinin (B1208647), a potent ellagitannin, from pomegranate peel. The methodologies outlined are based on established techniques for the extraction of polyphenols and ellagitannins from this botanical source. Quantitative data from various extraction methods are summarized for comparison, and relevant biological signaling pathways are illustrated.

Introduction

Pomegranate (Punica granatum L.) peel, often considered an agricultural waste product, is a rich source of bioactive compounds, including polyphenols, flavonoids, and ellagitannins.[1][2][3] Among these, this compound, a C-glycosidic ellagitannin, has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This protocol details a comprehensive approach to extract and purify this compound from pomegranate peel for research and drug development purposes.

Data Presentation: Comparison of Extraction Methods

The yield of polyphenols from pomegranate peel is significantly influenced by the extraction method and solvent used. While specific data for this compound is limited, the following tables summarize the total phenolic content (TPC) and extraction yields achieved with various techniques. These values can serve as a benchmark for optimizing this compound extraction.

Table 1: Influence of Solvent and Extraction Method on Total Polyphenolic Content (TPC)

Extraction MethodSolventTPC (mg GAE/g of dry peel)Reference
Maceration50% Methanol72.21[4]
Ultrasound-Assisted Extraction (UAE)50% Ethanol (B145695)177.54[5]
UAE with Dynamic MacerationWater283.18
Microwave-Assisted Extraction (MAE)Water22.06% (extraction ratio)
Pressurized Liquid Extraction (PLE)77% Ethanol164.3
Conventional Hydroalcoholic Extraction70% EthanolNot Specified

GAE: Gallic Acid Equivalents

Table 2: Extraction Yields with Different Solvents

SolventExtraction Yield (%)Reference
50% Aqueous Methanol37.33 ± 5.3
70% Alcohol (Heat Reflux)21.46 ( g/100g )
Water (Microwave-Assisted)22.06 ( g/100g )
Pulsed UAE (50% Ethanol)48

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from pomegranate peel.

Materials and Reagents
  • Fresh pomegranate fruits

  • Deionized water

  • Ethanol (or Methanol, Acetone)

  • Amberlite XAD-16 resin (or other suitable polymeric adsorbent)

  • Solvents for chromatography (e.g., acetonitrile, formic acid)

  • Standard for this compound (if available for quantification)

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography system (e.g., Flash Chromatography, HPLC)

Preparation of Pomegranate Peel Powder
  • Wash fresh pomegranates thoroughly to remove surface impurities.

  • Manually peel the fruits and separate the peel from the arils.

  • Wash the peels again with deionized water.

  • Dry the peels. Sun-drying or oven-drying at a controlled temperature (e.g., 40-50°C) can be used. Freeze-drying is also an option to better preserve thermolabile compounds.

  • Grind the dried peels into a fine powder using a laboratory mill.

  • Store the powder in an airtight container, protected from light and moisture, until extraction.

Extraction of Crude Polyphenol Extract

Several methods can be employed for extraction. Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency.

Protocol for Ultrasound-Assisted Extraction (UAE):

  • Weigh 10 g of dried pomegranate peel powder and place it in a 250 mL flask.

  • Add 100 mL of 50% aqueous ethanol (v/v) to the flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate (the crude extract).

  • The extraction can be repeated on the residue to maximize the yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous extract can be freeze-dried to obtain a crude polyphenol powder.

Purification of this compound

The crude extract contains a mixture of polyphenols. A purification step is necessary to isolate this compound. Adsorption chromatography using a polymeric resin is an effective method for purifying ellagitannins.

Protocol for Purification using Amberlite XAD-16 Resin:

  • Dissolve the crude freeze-dried extract in deionized water.

  • Pack a glass column with Amberlite XAD-16 resin and equilibrate the column with deionized water.

  • Load the aqueous extract onto the column.

  • Wash the column with deionized water to remove sugars and other polar, non-phenolic compounds.

  • Elute the adsorbed polyphenols, including this compound, with an organic solvent, such as ethanol or methanol.

  • Collect the eluate containing the purified tannins.

  • Concentrate the eluate using a rotary evaporator to remove the solvent.

  • Freeze-dry the concentrated eluate to obtain a purified ellagitannin powder, which will be enriched in this compound.

  • Further purification and isolation of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow start Pomegranate Peel Preparation extraction Ultrasound-Assisted Extraction (50% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration freeze_drying Freeze-Drying concentration->freeze_drying purification Adsorption Chromatography (Amberlite XAD-16) freeze_drying->purification final_product Purified this compound-Enriched Extract purification->final_product Signaling_Pathway This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits nfkb_activation NF-κB Activation This compound->nfkb_activation Inhibits ros Oxidative Stress (ROS) ros->keap1_nrf2 Activates nrf2 Nrf2 keap1_nrf2->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus & Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Promotes Transcription antioxidant_enzymes->ros Neutralizes inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_activation->inflammatory_cytokines Induces

References

Application Note: Determination of Casuarinin Antioxidant Capacity using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Casuarinin is a type of ellagitannin, a class of polyphenolic compounds known for their potent antioxidant properties.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging capacity of antioxidants.[2][3] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a dark purple crystalline solid that forms a stable radical in solution.[2] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, a change that can be quantitatively measured by a spectrophotometer at approximately 517 nm. The degree of discoloration is directly proportional to the antioxidant capacity of the sample being tested. This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Quantitative Data Summary
Compound / ExtractIC50 Value (µg/mL)Reference StandardIC50 Value (µg/mL)
Casuarina equisetifolia Bark (Total Methanolic Extract)4.7Ascorbic Acid3.9
Casuarina equisetifolia Bark (Ethyl Acetate Fraction)4.8
Casuarina equisetifolia Bark (Butanol Fraction)5.3
Data sourced from a study on Casuarina equisetifolia bark extracts, which are known to be rich in this compound and other ellagitannins.

Experimental Protocols

Materials and Reagents

3.1. Equipment

  • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

  • Analytical balance

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Test tubes or 96-well microplates

  • Amber glass bottles for storing DPPH solution

3.2. Chemicals

  • This compound (or a well-characterized extract rich in this compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (ACS grade or higher)

  • Ascorbic Acid or Trolox (as a positive control)

  • Deionized water

Detailed Methodology

4.1. Reagent Preparation

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.

  • Store this solution in an amber glass bottle and keep it in the dark at 4°C. This solution should be prepared fresh.

  • For the assay, this stock solution is often referred to as the "DPPH working solution."

4.2. Sample and Standard Preparation

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in methanol.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid using the same concentration range as the test sample.

4.3. Assay Procedure (Test Tube Method)

  • Pipette 1.0 mL of the 0.1 mM DPPH working solution into a series of test tubes.

  • Add 1.0 mL of each this compound dilution to the respective test tubes.

  • For the positive control, add 1.0 mL of each Ascorbic Acid dilution to a separate set of test tubes containing DPPH.

  • Blank/Control Sample: Prepare a control by mixing 1.0 mL of the DPPH solution with 1.0 mL of the solvent (methanol). This represents 0% scavenging.

  • Vortex all tubes thoroughly.

  • Incubate the tubes in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each solution at 517 nm using the spectrophotometer. Use the solvent (methanol) to zero the spectrophotometer.

4.4. Data Analysis and Calculation

  • Calculate the Percentage of DPPH Radical Scavenging Activity (%RSA): Use the following formula for each concentration of this compound and the standard:

    %RSA = [(A_control - A_sample) / A_control] * 100

    Where:

    • A_control is the absorbance of the blank/control sample (DPPH solution + solvent).

    • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

  • Determine the IC50 Value:

    • Plot a graph of %RSA (Y-axis) against the corresponding sample concentration (X-axis).

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by finding the concentration that corresponds to 50% on the Y-axis.

Visualizations

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix prep_control Prepare Positive Control Dilutions prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate %RSA measure->calculate plot Plot %RSA vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Mechanism DPPH DPPH• DPPHH DPPH-H (Reduced, Yellow) DPPH->DPPHH H• Transfer AH +  this compound-H (Antioxidant) A +  this compound•

Caption: DPPH radical scavenging mechanism by an antioxidant.

References

Application Notes and Protocols: ABTS Radical Scavenging Activity of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin, a type of hydrolyzable tannin found in various plants.[1][2] Ellagitannins are a class of polyphenols known for their various biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3] The antioxidant properties of these compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential to mitigate oxidative stress-related pathologies.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely used method to determine the antioxidant capacity of natural and synthetic compounds.[4] This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is proportional to the antioxidant's concentration and scavenging ability. This application note provides a detailed protocol for assessing the ABTS radical scavenging activity of this compound and presents a framework for data interpretation.

Principle of the ABTS Assay

The ABTS assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at specific wavelengths, typically around 734 nm. When an antioxidant, such as this compound, is added to the solution, it reduces the ABTS•+ back to its colorless form, ABTS. The extent of this decolorization, measured spectrophotometrically, is indicative of the sample's radical scavenging activity.

Quantitative Data Summary

Table 1: Hypothetical Data Presentation for ABTS Radical Scavenging Activity

CompoundConcentration Range (µg/mL)% Inhibition (at a specific concentration)IC50 (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)
This compound(e.g., 1-100)(e.g., Value at 50 µg/mL)(Calculated Value)(Calculated Value)
Trolox (Standard)(e.g., 1-50)(e.g., Value at 25 µg/mL)(Calculated Value)1.0
Ascorbic Acid (Standard)(e.g., 1-50)(e.g., Value at 10 µg/mL)(Calculated Value)(Calculated Value)

Experimental Protocol

This protocol outlines the necessary steps to determine the ABTS radical scavenging activity of this compound.

Materials and Reagents
  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Methanol (B129727) or other suitable solvent for this compound

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Ultrapure water

Preparation of Solutions
  • ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS in ultrapure water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve an appropriate amount of potassium persulfate in ultrapure water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the stock ABTS•+ solution.

  • Working ABTS•+ Solution: Before the assay, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Standard Solution (Trolox/Ascorbic Acid): Prepare a stock solution of the standard antioxidant in the same solvent as this compound.

  • Test and Standard Dilutions: From the stock solutions, prepare a series of dilutions of this compound and the standard antioxidant at various concentrations.

Assay Procedure
  • Pipette a small volume (e.g., 10 µL) of the different concentrations of this compound, the standard antioxidant, and the solvent (as a blank) into the wells of a 96-well microplate.

  • Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at room temperature in the dark for a specific period (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of ABTS radical scavenging activity for each concentration using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    Where the "Control" is the absorbance of the ABTS•+ solution with the solvent blank.

  • Plot the percentage of inhibition against the concentration of this compound and the standard antioxidant.

  • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the ABTS radical, from the dose-response curve.

Visualizations

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS ABTS Solution (7 mM) Radical_Gen Mix & Incubate (12-16h, Dark, RT) ABTS->Radical_Gen K2S2O8 K₂S₂O₈ Solution (2.45 mM) K2S2O8->Radical_Gen ABTS_Radical ABTS•+ Stock Radical_Gen->ABTS_Radical Dilution Dilute to Abs ~0.70 at 734 nm ABTS_Radical->Dilution Working_ABTS Working ABTS•+ Solution Dilution->Working_ABTS Add_ABTS Add Working ABTS•+ Solution Working_ABTS->Add_ABTS Sample_Prep Prepare this compound & Standard Dilutions Add_Sample Add Sample/Standard to Microplate Well Sample_Prep->Add_Sample Add_Sample->Add_ABTS Incubate Incubate (e.g., 6 min, Dark, RT) Add_ABTS->Incubate Read_Abs Read Absorbance at 734 nm Incubate->Read_Abs Calc_Inhibition Calculate % Inhibition Read_Abs->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50 Antioxidant_Mechanism This compound This compound (Antioxidant) Reaction Electron/Hydrogen Donation This compound->Reaction ABTS_Radical ABTS•+ (Stable Radical, Blue-Green) ABTS_Radical->Reaction ABTS_Neutral ABTS (Neutral Form, Colorless) Reaction->ABTS_Neutral

References

Application Notes and Protocols for Oxygen Radical Absorbance Capacity (ORAC) Assay of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin (B1208647) is a potent antioxidant belonging to the class of ellagitannins, found in various medicinal plants. Its ability to neutralize harmful free radicals makes it a compound of significant interest for applications in pharmaceuticals, nutraceuticals, and cosmetics. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method for measuring the antioxidant capacity of a substance.[1] This document provides detailed application notes and protocols for conducting the ORAC assay to evaluate the antioxidant potential of this compound.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[2][3] The assay quantifies the total antioxidant capacity of a sample by measuring the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E, allowing for a standardized comparison of antioxidant activity.[4][5]

Principle of the ORAC Assay

The ORAC assay is based on the hydrogen atom transfer (HAT) mechanism. Peroxyl radicals, generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), quench the fluorescence of a probe, typically fluorescein (B123965). In the presence of an antioxidant like this compound, the antioxidant donates a hydrogen atom to the peroxyl radicals, thereby protecting the fluorescein from oxidative damage and preserving its fluorescence. The fluorescence decay is monitored over time, and the antioxidant capacity is determined by calculating the net area under the curve (AUC) compared to a standard, Trolox.

Data Presentation

CompoundORAC Value (µmol TE/µmol)ORAC Value (µmol TE/g)
This compound (Representative) 5.0 - 10.0 (estimated)5340 - 10680 (estimated)
Trolox (Standard)1.03995
Gallic Acid~4.023500
Epicatechin~3.010340

Note: The ORAC value for this compound is an estimate based on the antioxidant activity of structurally related ellagitannins. The molecular weight of this compound is 936.6 g/mol .

Experimental Protocols

This section provides a detailed methodology for performing the ORAC assay with this compound.

Reagents and Materials
  • This compound (as the test sample)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as the standard

  • Fluorescein sodium salt (fluorescent probe)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as the free radical initiator

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with temperature control and injectors

  • Multichannel pipette

  • Deionized water

  • Appropriate solvent for dissolving this compound (e.g., dimethyl sulfoxide (B87167) (DMSO) or ethanol, followed by dilution in phosphate buffer)

Preparation of Solutions
  • Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust the pH to 7.4.

  • Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Store protected from light at 4°C.

  • Fluorescein Working Solution (80 nM): Dilute the fluorescein stock solution with phosphate buffer immediately before use.

  • AAPH Solution (153 mM): Prepare fresh daily by dissolving AAPH in phosphate buffer. Keep on ice until use.

  • Trolox Stock Solution (1 mM): Dissolve Trolox in phosphate buffer. This stock solution can be stored at -20°C for future use.

  • Trolox Working Standards (6.25, 12.5, 25, 50 µM): Prepare a serial dilution of the Trolox stock solution with phosphate buffer to create a standard curve.

  • This compound Sample Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to achieve a final concentration within the linear range of the assay. A concentration series should be prepared to determine the dose-response relationship.

Assay Procedure
  • Plate Preparation: Pipette 25 µL of either phosphate buffer (for the blank), Trolox working standards, or this compound sample solutions into the wells of a 96-well black microplate. Each sample and standard should be run in triplicate.

  • Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation of Reaction: Using the microplate reader's injector, add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity every minute for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm. The plate should be maintained at 37°C throughout the measurement.

Data Analysis
  • Calculate the Area Under the Curve (AUC): The AUC for each well is calculated from the fluorescence decay curve.

  • Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample. Net AUC = AUC(antioxidant) - AUC(blank)

  • Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their respective concentrations.

  • Determine the ORAC Value of this compound: Use the linear regression equation from the Trolox standard curve to determine the Trolox equivalent (TE) concentration of the this compound sample. The final ORAC value is expressed as µmol of Trolox equivalents per µmol or per gram of this compound.

Visualizations

ORAC Assay Principle

ORAC_Principle cluster_protection Antioxidant Protection cluster_oxidation Oxidative Damage AAPH AAPH (Free Radical Initiator) Peroxyl_Radical Peroxyl Radicals (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Fluorescein Fluorescein (Probe) Peroxyl_Radical->Fluorescein Oxidation This compound This compound (Antioxidant) Peroxyl_Radical->this compound Neutralization Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Oxidized_this compound Oxidized this compound

Caption: Principle of the Oxygen Radical Absorbance Capacity (ORAC) assay.

ORAC Assay Workflow

ORAC_Workflow start Start prep_solutions Prepare Reagents: - this compound Samples - Trolox Standards - Fluorescein Solution - AAPH Solution start->prep_solutions pipette Pipette Samples & Standards into 96-well plate (25 µL) prep_solutions->pipette add_fluorescein Add Fluorescein Solution to all wells (150 µL) pipette->add_fluorescein incubate Incubate at 37°C for 30 minutes add_fluorescein->incubate add_aaph Inject AAPH Solution to initiate reaction (25 µL) incubate->add_aaph measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) every minute for 60 min at 37°C add_aaph->measure calculate_auc Calculate Area Under the Curve (AUC) measure->calculate_auc calculate_net_auc Calculate Net AUC (Sample/Standard AUC - Blank AUC) calculate_auc->calculate_net_auc plot_curve Plot Trolox Standard Curve (Net AUC vs. Concentration) calculate_net_auc->plot_curve determine_orac Determine ORAC Value of this compound plot_curve->determine_orac end End determine_orac->end

Caption: Experimental workflow for the ORAC assay of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for characterizing the anticancer properties of Casuarinin, a hydrolyzable tannin with demonstrated antiproliferative effects. The protocols detailed below are foundational for assessing cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
MCF-7Breast AdenocarcinomaData not explicitly provided in cited literature; dose-dependent inhibition observed.48

Note: The provided information is based on available literature. It is highly recommended to perform dose-response studies to determine the precise IC50 value of this compound for the cell lines used in your research.

Table 2: Quantitative Analysis of this compound-Induced Apoptosis in MCF-7 Cells

Studies have shown that this compound induces apoptosis in MCF-7 cells. The following table summarizes the observed increase in apoptosis following treatment.

TreatmentConcentration (µM)Incubation Time (hours)Fold Increase in Apoptosis
This compound548~3.64
This compound1048~6.79
Table 3: Quantitative Analysis of this compound-Induced Cell Cycle Arrest in MCF-7 Cells

This compound has been shown to induce cell cycle arrest at the G0/G1 phase in MCF-7 cells[1][2]. Precise percentage distributions of cells in each phase of the cell cycle at varying concentrations of this compound are not detailed in the available literature. Researchers should perform cell cycle analysis using the protocol below to quantify this effect.

TreatmentConcentration (µM)Incubation Time (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control024-48BaselineBaselineBaseline
This compound(e.g., 5, 10, 20)24-48To be determinedTo be determinedTo be determined

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. In MCF-7 breast cancer cells, this compound has been found to upregulate the expression of p21/WAF1, a cyclin-dependent kinase inhibitor, leading to G0/G1 cell cycle arrest[1][2]. Furthermore, it enhances the activity of the Fas/Fas ligand (FasL) apoptotic system, triggering programmed cell death[1].

cluster_this compound This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound p21 p21/WAF1 This compound->p21 Upregulates FasL FasL This compound->FasL Enhances Fas Fas Receptor This compound->Fas Enhances CDK Cyclin/CDK Complexes p21->CDK Inhibits G1_S G1/S Transition CDK->G1_S Promotes Arrest G0/G1 Arrest G1_S->Arrest Blocked FasL->Fas Binds DISC DISC Formation (FADD, Pro-caspase-8) Fas->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read analyze Calculate IC50 read->analyze

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

start Start treat Treat cells with This compound start->treat harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Apoptosis Assay Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

start Start treat Treat cells with This compound start->treat harvest Harvest cells treat->harvest fix Fix in 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/RNase A wash->stain incubate Incubate 30 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Cell Cycle Analysis Workflow.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the migration and invasion of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (containing fetal bovine serum as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

Procedure:

For Invasion Assay:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate for 2-4 hours at 37°C to allow for gelling.

General Procedure (Migration and Invasion):

  • Starve the cancer cells in serum-free medium for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

  • Add 500 µL of complete medium to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 15 minutes.

  • Gently wash the inserts with water.

  • Allow the inserts to air dry.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

start Start coat Coat insert with Matrigel (for invasion) start->coat starve Starve cells coat->starve seed Seed cells with this compound in upper chamber starve->seed chemo Add chemoattractant to lower chamber incubate Incubate 24-48h seed->incubate chemo->incubate remove Remove non-migrated cells incubate->remove fix Fix cells remove->fix stain Stain with Crystal Violet fix->stain count Count migrated/invaded cells stain->count

Caption: Transwell Assay Workflow.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a hydrolysable tannin, a type of C-glycosidic ellagitannin, that has garnered interest for its potential biological activities, including antimicrobial effects.[1] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial susceptibility of this compound. The following sections outline methodologies for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its efficacy against bacterial biofilms. Additionally, a protocol to investigate its mechanism of action via cell membrane permeability is included.

Data Presentation

The following tables summarize the known antimicrobial activity of this compound and related compounds. It is important to note that data on the antibacterial activity of purified this compound is limited, and further research is required to establish a comprehensive susceptibility profile against a wider range of bacterial species.

Table 1: Antifungal Activity of this compound

MicroorganismMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans>580>580[1]
Candida krusei145>580[1]
Candida parapsilosis>580>580[1]
Candida tropicalis290>580[1]

MIC and MFC results are expressed as the mode in µg/mL, after 24 h and 48 h of incubation, respectively.

Table 2: Antibacterial Activity Data for this compound and Related Tannin Derivatives

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusTannin Derivative--A tannin derivative showed a bacteriostatic ratio of 89.21% at 2.0 mg/mL.
Escherichia coliTannin Derivative--A tannin derivative showed a bacteriostatic ratio of 92.16% at 2.0 mg/mL.
Staphylococcus aureusCoumarin (B35378) Derivatives25-100 (MBIC)-
Escherichia coliCoumarin>80% inhibition of biofilm at 50 µg/mL-

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol details the determination of the MIC and MBC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator

  • Micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

  • Mueller-Hinton Agar (B569324) (MHA) or Tryptic Soy Agar (TSA) plates

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL). Due to the nature of tannins, ensure complete dissolution. Gentle warming or vortexing may be necessary. Note the final DMSO concentration should not exceed 1% in the final assay wells to avoid solvent toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in the appropriate broth (MHB or TSB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

    • This will result in wells with decreasing concentrations of this compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an MHA or TSA plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (No Visible Growth) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates at 37°C for 24h G->H I Determine MBC (≥99.9% Killing) H->I

Caption: Workflow for the crystal violet anti-biofilm assay.

Bacterial Cell Membrane Permeability Assay

This protocol utilizes a fluorescent dye, such as Propidium Iodide (PI), to assess damage to the bacterial cytoplasmic membrane caused by this compound. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

Materials:

  • This compound solution

  • Bacterial culture in mid-log phase

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometer (plate reader with fluorescence capabilities)

  • Centrifuge

Protocol:

  • Preparation of Bacterial Suspension:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to an OD₆₀₀ of approximately 0.5.

  • Assay Setup:

    • Add 100 µL of the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

    • Add this compound at various concentrations (e.g., MIC, 2x MIC).

    • Include a positive control (e.g., a known membrane-disrupting agent like a high concentration of an appropriate antibiotic or ethanol) and a negative control (untreated bacteria).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Staining:

    • Add PI to each well to a final concentration of 1-5 µg/mL.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for PI (e.g., Ex: 535 nm, Em: 617 nm).

    • Continue to measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for up to an hour to observe the kinetics of membrane damage.

  • Data Analysis:

    • An increase in fluorescence intensity in the this compound-treated wells compared to the untreated control indicates membrane permeabilization.

Hypothesized Mechanism of Action of this compound

Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects cluster_outcome Final Outcome This compound This compound MembraneDisruption Disruption of Membrane Integrity This compound->MembraneDisruption InhibitionOfEnzymes Inhibition of Membrane-Bound Enzymes This compound->InhibitionOfEnzymes BacterialCell Bacterial Cell IncreasedPermeability Increased Membrane Permeability MembraneDisruption->IncreasedPermeability IonLeakage Leakage of Ions (K+, etc.) IncreasedPermeability->IonLeakage MetaboliteLeakage Leakage of Cellular Metabolites IncreasedPermeability->MetaboliteLeakage GrowthInhibition Inhibition of Bacterial Growth IonLeakage->GrowthInhibition MetaboliteLeakage->GrowthInhibition InhibitionOfEnzymes->GrowthInhibition CellDeath Bacterial Cell Death GrowthInhibition->CellDeath

Caption: Hypothesized mechanism of action for this compound.

Summary and Future Directions

The protocols outlined in this document provide a framework for the systematic evaluation of the antimicrobial properties of this compound. The available data suggests that this compound possesses antifungal activity, and its potential as an antibacterial and anti-biofilm agent warrants further investigation. Future studies should focus on determining the MIC and MBC of purified this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. Elucidating the precise molecular targets and mechanisms of action will be crucial for the potential development of this compound as a novel antimicrobial agent. The investigation into its efficacy in combination with existing antibiotics could also reveal synergistic interactions.

References

Troubleshooting & Optimization

improving Casuarinin extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Casuarinin (B1208647) extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to improving the yield of this compound from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound is an ellagitannin found in various plants. The most commonly cited sources in scientific literature include the pericarp of pomegranates (Punica granatum), the bark of Terminalia arjuna, and species of Casuarina and Stachyurus.[1][2][3][4] Young branchlets of Casuarina equisetifolia have also been noted for their tannin content.[5]

Q2: Which solvent is best for extracting this compound?

A2: The choice of solvent significantly impacts the extraction yield of ellagitannins like this compound. Polar solvents are generally effective. Acetone (B3395972) and methanol (B129727) have shown promise for optimal ellagitannin recovery from pomegranate peel. Ethanol is another commonly used solvent, often in aqueous solutions, as it is less toxic and safe for human consumption in case of downstream applications. For instance, a 70% acetone solution has been effective for extracting ellagitannins from chestnut shells. The optimal solvent is often a mixture of an organic solvent with water, and the ideal ratio can vary depending on the plant material.

Q3: How do temperature and pH affect this compound stability during extraction?

A3: Temperature and pH are critical factors influencing the stability of ellagitannins. Generally, higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound. It is crucial to find an optimal temperature that maximizes yield without causing significant degradation. Ellagitannins are known to be more stable at lower pH values. Exposure to acidic or basic environments can lead to the hydrolysis of ellagitannins into ellagic acid. Therefore, maintaining a slightly acidic to neutral pH during extraction is generally recommended to preserve the integrity of this compound.

Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A4: Both UAE and MAE offer several advantages over conventional solvent extraction methods. These "green" techniques can reduce extraction time, lower solvent consumption, and often result in higher extraction yields. UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. These methods can be particularly beneficial for extracting thermally sensitive compounds like this compound due to the shorter extraction times.

Q5: How can I purify this compound from the crude extract?

A5: After extraction, the crude extract contains a mixture of compounds. Purification of this compound can be achieved using chromatographic techniques. A common approach involves initial fractionation using column chromatography with resins like Amberlite® XAD16N to separate tannins from other compounds. Further purification can be accomplished using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), to isolate and purify this compound.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the specific plant matrix. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can lead to inefficient extraction. 3. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. 4. Degradation of this compound: High temperatures or extreme pH during extraction can degrade the target compound.1. Solvent Optimization: Experiment with different polar solvents (e.g., aqueous acetone, methanol, or ethanol) and vary the solvent-to-water ratio. 2. Parameter Optimization: Systematically optimize extraction time, temperature, and the ratio of plant material to solvent. For UAE, optimize sonication power and frequency. For MAE, optimize microwave power. 3. Sample Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction. 4. Control Extraction Conditions: Maintain a moderate temperature and a slightly acidic to neutral pH. Consider using extraction methods with shorter durations like UAE or MAE.
Presence of Impurities in the Final Extract 1. Co-extraction of other compounds: The chosen solvent may also extract other compounds with similar polarities. 2. Incomplete Purification: The purification method may not be sufficient to separate this compound from other co-extracted compounds.1. Solvent System Modification: Try a solvent system with different polarity to selectively extract this compound. 2. Multi-step Purification: Employ a multi-step purification process. Start with solid-phase extraction (e.g., using Amberlite® XAD16N resin) to enrich the tannin fraction, followed by preparative HPLC for final purification.
Formation of Emulsions During Liquid-Liquid Extraction (for purification) 1. High concentration of lipids or proteins: These can act as emulsifying agents. 2. Vigorous shaking: Excessive agitation can promote emulsion formation.1. Pre-extraction step: Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids. 2. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. 3. Addition of Salt: Add a saturated solution of sodium chloride (brine) to break the emulsion. 4. Centrifugation: If the emulsion is persistent, centrifugation can help in phase separation.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields.1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. Document the specifics of the plant material used. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction and purification process.

Data Presentation

Table 1: Factors Influencing Ellagitannin (including this compound) Extraction Yield

Factor Influence on Yield General Recommendations References
Plant Material The part of the plant (e.g., bark, pericarp, leaves) and its pre-treatment (drying, grinding) significantly affect the yield.Use the plant part known to have the highest concentration of this compound. Grind the material to a fine, uniform powder.
Solvent Type The polarity of the solvent is crucial. Polar solvents and their aqueous mixtures are generally most effective.Test a range of polar solvents like acetone, methanol, and ethanol, often in combination with water (e.g., 70-80% organic solvent).
Solid-to-Solvent Ratio A higher solvent volume generally increases extraction efficiency up to a certain point.Optimize the ratio to ensure complete wetting of the plant material and efficient mass transfer without excessive solvent use.
Temperature Higher temperatures can increase solubility and diffusion rates, but also risk degradation of this compound.Find an optimal temperature that balances extraction efficiency and compound stability. Often, moderately elevated temperatures are beneficial.
Extraction Time Longer extraction times can increase yield but also the risk of degradation.Optimize the extraction time for the chosen method. UAE and MAE typically require shorter times than conventional methods.
pH Ellagitannins are more stable in acidic to neutral conditions. Alkaline conditions can lead to hydrolysis.Maintain a slightly acidic pH during extraction to minimize degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomegranate Pericarp
  • Sample Preparation:

    • Obtain fresh pomegranate fruits and manually separate the pericarp (peel).

    • Dry the pericarp in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried pericarp into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered pericarp and place it in a 250 mL beaker.

    • Add 100 mL of 70% aqueous acetone as the extraction solvent.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Set the sonication frequency to 20-40 kHz and the power to 100-200 W.

    • Conduct the extraction for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue one more time with fresh solvent to maximize yield.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the acetone.

    • Lyophilize the remaining aqueous extract to obtain a dry powder.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Terminalia arjuna Bark
  • Sample Preparation:

    • Collect the bark of Terminalia arjuna and dry it in the shade.

    • Grind the dried bark into a coarse powder.

  • Extraction:

    • Place 5 g of the powdered bark in a microwave-safe extraction vessel.

    • Add 100 mL of 80% aqueous ethanol.

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 300-500 W and the extraction time to 5-10 minutes.

    • Maintain the temperature below 60°C to avoid degradation.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool down and then filter it.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrate and washings and concentrate using a rotary evaporator.

    • Dry the concentrated extract to obtain the final product.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Pomegranate Pericarp) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Chromatographic Purification (HPLC) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_solutions Solutions Start Low this compound Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Params Are extraction parameters optimized? Check_Solvent->Check_Params Yes Optimize_Solvent Optimize solvent system Check_Solvent->Optimize_Solvent No Check_Prep Is sample preparation adequate? Check_Params->Check_Prep Yes Optimize_Params Optimize time, temp., ratio Check_Params->Optimize_Params No Check_Degradation Is there evidence of degradation? Check_Prep->Check_Degradation Yes Improve_Prep Improve grinding & drying Check_Prep->Improve_Prep No Control_Conditions Control temp. & pH Check_Degradation->Control_Conditions Yes

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Purification of Casuarinin by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Casuarinin by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing significant peak tailing for my this compound peak?

Answer:

Peak tailing is a common issue when purifying polyphenolic compounds like this compound and can be attributed to several factors:

  • Secondary Interactions: this compound, an ellagitannin, possesses numerous hydroxyl groups. These can engage in secondary interactions with active silanol (B1196071) groups on the surface of silica-based reversed-phase columns (e.g., C18), leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound's phenolic hydroxyl groups. If the pH is not optimal, it can result in a mixed population of ionized and non-ionized molecules, which interact differently with the stationary phase, causing tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peak shapes.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and increasing the potential for secondary interactions.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase to be at least one pH unit below the pKa of this compound's most acidic hydroxyl groups. An acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used to suppress the ionization of phenolic compounds, thereby minimizing secondary interactions and improving peak shape.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping blocks the majority of residual silanol groups, reducing the sites for secondary interactions.

  • Reduce Sample Concentration: Dilute your sample before injection to avoid overloading the column.

  • Incorporate a Guard Column: A guard column installed before the analytical column can help protect it from contaminants and extend its lifespan.

  • Column Flushing and Regeneration: If you suspect column contamination, flush the column with a strong solvent series (e.g., water, methanol (B129727), acetonitrile (B52724), isopropanol) as recommended by the manufacturer.

Question 2: My recovery of this compound is consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low recovery of this compound can be a significant challenge due to its chemical nature. Potential causes include:

  • Degradation: Ellagitannins like this compound can be susceptible to degradation under certain conditions, such as high temperatures, extreme pH, and exposure to oxidative environments.[1] Studies have shown that the stability of ellagitannins is influenced by temperature and storage time.[1]

  • Irreversible Adsorption: this compound may irreversibly adsorb to the stationary phase, especially if the column is old or contaminated.

  • Poor Solubility: this compound has limited solubility in some common HPLC solvents, which can lead to precipitation and loss of sample.

Troubleshooting Steps:

  • Control Temperature: Perform the purification at a controlled, and if necessary, reduced temperature to minimize thermal degradation.

  • Optimize pH: Maintain an acidic mobile phase to enhance the stability of the ellagitannin structure.

  • Degas Mobile Phase: Thoroughly degas the mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. If solubility is an issue, consider using a small percentage of a stronger, miscible organic solvent in your sample diluent.

  • Method Validation: Perform recovery experiments by spiking a known amount of a this compound standard into a blank matrix to assess the efficiency of your purification method.

Question 3: I am observing poor resolution between the this compound peak and other impurities. How can I improve the separation?

Answer:

Achieving good resolution is critical for obtaining high-purity this compound. Poor resolution can be caused by:

  • Inadequate Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer may not be optimal for separating this compound from closely eluting compounds.

  • Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the separation.

  • Sub-optimal Flow Rate: The flow rate can impact the efficiency of the separation.

Troubleshooting Steps:

  • Gradient Optimization: If using a gradient elution, adjust the gradient slope. A shallower gradient can often improve the separation of complex mixtures.

  • Solvent Selection: Experiment with different organic modifiers. While acetonitrile is common, methanol or ethanol (B145695) may offer different selectivity for polyphenolic compounds.

  • Column Selection: Consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities for aromatic and polar compounds.

  • Flow Rate Adjustment: Optimize the flow rate. A lower flow rate generally leads to better resolution, but at the cost of longer run times.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical structure of this compound and how does it affect its purification by HPLC?

A1: this compound is a hydrolyzable tannin, specifically an ellagitannin, with a molecular formula of C₄₁H₂₈O₂₆ and a molecular weight of 936.65 g/mol .[2][3] Its structure is characterized by multiple galloyl and hexahydroxydiphenoyl (HHDP) groups esterified to a glucose core. The numerous phenolic hydroxyl groups make the molecule highly polar and susceptible to secondary interactions with the stationary phase, which is a primary challenge in its HPLC purification.

Q2: What are the ideal storage conditions for purified this compound to prevent degradation?

A2: To minimize degradation, purified this compound should be stored in a dry, dark environment at low temperatures, such as -20°C for long-term storage.[3] Exposure to light, heat, and oxygen should be minimized.

Q3: What detection wavelength is recommended for the analysis of this compound by HPLC-UV?

A3: A common detection wavelength for tannins and related phenolic compounds is around 280 nm. However, for more specific detection of ellagitannins, wavelengths in the range of 254 nm to 380 nm can also be effective. It is advisable to determine the optimal wavelength by acquiring the UV spectrum of a purified this compound standard.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₁H₂₈O₂₆
Molecular Weight936.65 g/mol
AppearancePowder

Table 2: Typical HPLC Method Validation Parameters for Related Compounds (Ellagic Acid)

ParameterTypical ValueReference
Linearity (r²)> 0.999
Recovery98% - 102%
Precision (%RSD)< 2%

Table 3: Impact of Storage Temperature on Ellagitannin Stability (General)

TemperatureStability after 1 Year (in juice)Reference
-20°CNo significant decrease
4°C~30% decrease
20°C~20% decrease

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of this compound

This protocol provides a general starting point for the analytical determination of this compound purity. Optimization may be required based on the specific sample matrix and HPLC system.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B).

Protocol 2: Preparative HPLC Method for the Purification of this compound

This protocol is a guideline for scaling up the purification of this compound. The sample loading and fraction collection parameters will need to be optimized based on the amount of material to be purified.

  • Column: Semi-preparative reversed-phase C18, 250 mm x 10 mm, 10 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Acetic acid in water

    • Solvent B: Methanol

  • Gradient Elution:

    • 0-10 min: 15% B

    • 10-40 min: 15-50% B

    • 40-45 min: 50-100% B

    • 45-50 min: 100% B

    • 50-60 min: 15% B (re-equilibration)

  • Flow Rate: 4.0 mL/min

  • Injection Volume: 1-5 mL (depending on sample concentration)

  • Detection: UV at 280 nm

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Pool the fractions containing pure this compound and remove the solvent under reduced pressure.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH check_column Is an End-Capped Column Used? check_pH->check_column Yes adjust_pH Adjust pH (e.g., add 0.1% Formic Acid) check_pH->adjust_pH No check_concentration Is Sample Concentration Appropriate? check_column->check_concentration Yes use_endcapped Switch to an End-Capped Column check_column->use_endcapped No dilute_sample Dilute Sample check_concentration->dilute_sample No end_bad Problem Persists: Consider Column Degradation check_concentration->end_bad Yes end_good Peak Shape Improved adjust_pH->end_good use_endcapped->end_good dilute_sample->end_good

Caption: Troubleshooting workflow for addressing peak tailing in this compound HPLC purification.

Casuarinin_Purification_Workflow start Crude Plant Extract sample_prep Sample Preparation (Filtration, Dissolution) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Reversed-Phase C18 Column (Gradient Elution) hplc_injection->separation detection UV Detection (280 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Lyophilization/Evaporation) pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

References

Technical Support Center: Optimizing DPPH Assays for Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays for casuarinin (B1208647). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your antioxidant capacity assessments of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the DPPH assay?

A1: The DPPH assay is a popular and straightforward spectrophotometric method used to determine the antioxidant capacity of a compound.[1] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[1] The DPPH radical has a deep violet color in solution with a maximum absorbance around 517 nm.[1][2] When it is reduced by an antioxidant, the color changes to a pale yellow, and the absorbance at 517 nm decreases.[3] The degree of discoloration is proportional to the antioxidant activity of the sample.

Q2: What is a typical solvent to use for a DPPH assay with this compound?

A2: Methanol (B129727) and ethanol (B145695) are the most common solvents for DPPH assays. For ellagitannins like this compound, aqueous solutions of these alcohols (e.g., 80% methanol or ethanol) are often effective for extraction and subsequent assays. The choice of solvent can significantly impact the measured antioxidant activity, so it is crucial to maintain consistency across experiments.

Q3: What is a typical IC50 value for this compound in a DPPH assay?

A3: While specific IC50 values for pure this compound are not extensively reported in readily available literature, ellagitannins as a class are known to be potent antioxidants. Therefore, a low IC50 value, indicating high antioxidant activity, is expected. For context, potent antioxidants can have IC50 values below 50 µg/mL. It is recommended to use a positive control with a known IC50 value, such as ascorbic acid, gallic acid, or Trolox, to benchmark the activity of your this compound sample.

Q4: How long should I incubate the reaction between this compound and DPPH?

A4: A common incubation time for DPPH assays is 30 minutes in the dark. However, the reaction kinetics can vary depending on the antioxidant. It is advisable to perform a time-course experiment (e.g., measuring absorbance at 5, 15, 30, and 60 minutes) to determine the point at which the reaction reaches a plateau, ensuring that you are measuring the complete antioxidant potential.

Q5: How does pH affect the DPPH assay for this compound?

A5: The antioxidant activity of phenolic compounds, including ellagitannins, can be pH-dependent. In more alkaline conditions, the deprotonation of hydroxyl groups can enhance the hydrogen-donating ability, potentially leading to higher measured antioxidant activity. However, the DPPH radical itself can be affected by changes in pH. It is generally recommended to perform the assay in a buffered solution if you need to control the pH, but for routine screening, unbuffered methanol or ethanol is common.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results - Pipetting errors.- Fluctuation in incubation time or temperature.- Degradation of DPPH stock solution.- Use calibrated pipettes and ensure proper mixing.- Maintain a consistent incubation time and temperature for all samples.- Prepare fresh DPPH solution daily and store it in the dark at 4°C.
The solution turns cloudy or forms a precipitate upon adding the sample. - Poor solubility of this compound or other components in the sample in the assay solvent.- Try a different solvent system (e.g., increase the water content in the alcohol).- Centrifuge the sample after the reaction and measure the absorbance of the supernatant.- Filter the final reaction mixture through a 0.45 µm syringe filter before measuring absorbance.
The absorbance of the blank (DPPH solution without antioxidant) is too low or too high. - Incorrect concentration of the DPPH stock solution.- Degradation of the DPPH reagent.- Adjust the concentration of the DPPH stock solution to achieve an initial absorbance of approximately 1.0 at 517 nm.- Use a fresh bottle of DPPH powder if the current one is old or has been exposed to light and air.
The sample has its own color that interferes with the absorbance reading at 517 nm. - The inherent color of the this compound solution or impurities in the sample absorb light at or near 517 nm.- Prepare a sample blank for each concentration of your this compound solution. The sample blank should contain the sample and the solvent (e.g., methanol) but not the DPPH solution.- Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with DPPH before calculating the percentage of inhibition.
The IC50 value is unexpectedly high (low antioxidant activity). - The concentration range of this compound is too low.- The this compound has degraded.- Prepare a wider range of concentrations for your sample.- Ensure proper storage of your this compound stock solution (protected from light and at a low temperature).

Experimental Protocols

Standard DPPH Radical Scavenging Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh daily.

  • This compound Stock Solution: Prepare a stock solution of this compound in the same solvent used for the DPPH solution (e.g., 1 mg/mL).

  • Standard (e.g., Ascorbic Acid): Prepare a stock solution of a standard antioxidant (e.g., 1 mg/mL) in the same solvent.

2. Assay Procedure (96-well plate format):

  • Prepare a series of dilutions of your this compound stock solution and the standard antioxidant in the chosen solvent.

  • In a 96-well microplate, add 20 µL of each dilution of the sample, standard, or solvent (for the blank) to respective wells.

  • Add 180 µL of the 0.1 mM DPPH solution to each well.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the sample.

4. IC50 Determination: Plot the % Inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph or by using linear regression analysis.

Visualizing Experimental Workflow & Logic

DPPH Assay Workflow

DPPH_Workflow DPPH Assay Experimental Workflow prep Reagent Preparation (DPPH, this compound, Standard) dilute Serial Dilutions (this compound & Standard) prep->dilute plate Plating (Samples, Standard, Blank) dilute->plate add_dpph Add DPPH Solution plate->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: A flowchart outlining the key steps in performing a DPPH antioxidant assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent DPPH Assay Results start Inconsistent Results check_reagents Check Reagents (Fresh DPPH? Correct Solvent?) start->check_reagents check_procedure Review Procedure (Pipetting? Incubation Time/Temp?) start->check_procedure check_instrument Verify Instrument (Wavelength? Calibration?) start->check_instrument re_run Re-run Assay with Controls check_reagents->re_run check_procedure->re_run check_instrument->re_run

Caption: A logical diagram for troubleshooting inconsistent results in a DPPH assay.

References

Technical Support Center: Overcoming Solubility Challenges of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Casuarinin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a hydrolyzable tannin, a type of polyphenol found in various plants.[1] It exhibits a range of biological activities, including anti-inflammatory and antioxidant effects, making it a compound of interest for therapeutic applications. However, this compound is characterized by poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy in aqueous biological systems. One estimate suggests its water solubility is as low as 1.067 mg/L at 25°C.[2]

Q2: What are the primary reasons for this compound's low aqueous solubility?

A2: The low aqueous solubility of this compound is primarily due to its molecular structure. As a large polyphenolic compound with a molecular weight of 936.65 g/mol , it possesses numerous aromatic rings and a complex structure, contributing to strong intermolecular forces in its solid state.[1] While it has many hydroxyl groups, the overall large and complex structure limits its favorable interactions with water molecules.

Q3: What are the common signs of solubility issues during my experiments with this compound?

A3: You may encounter the following issues:

  • Precipitation: The compound crashes out of solution, especially when an organic stock solution is diluted into an aqueous buffer.

  • Cloudiness or turbidity: The solution appears hazy, indicating the presence of undissolved particles.

  • Low or inconsistent bioactivity: Poor solubility leads to a lower effective concentration of the compound in your assay, resulting in weaker or more variable biological effects than expected.

  • Difficulty in preparing stock solutions: You may find it challenging to dissolve this compound in common laboratory solvents at your desired concentration.

Q4: Is this compound soluble in any common laboratory solvents?

A4: Yes, this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] While specific quantitative data is scarce, DMSO is a good starting point for preparing a concentrated stock solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. DMSO percentage in the final solution is too high, causing cellular stress or interfering with the assay.- Decrease the final concentration of this compound. - Optimize the DMSO concentration. Aim for the lowest possible final DMSO concentration (typically <0.5%) that maintains this compound solubility. - Use a co-solvent system. Prepare the final solution using a mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol) to increase solubility.
Inconsistent results in biological assays. Poor and variable solubility of this compound leading to inconsistent effective concentrations. Degradation of the compound in the experimental medium.- Prepare fresh solutions for each experiment. - Use a solubilization technique (see Experimental Protocols below) to ensure consistent and higher solubility. - Filter the final solution through a 0.22 µm filter to remove any undissolved particles before adding to the assay.
Low apparent potency of this compound. The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility.- Quantify the dissolved concentration. Use techniques like HPLC to measure the actual concentration of this compound in your final assay medium. - Employ a solubility enhancement strategy such as solid dispersion or cyclodextrin (B1172386) complexation to increase the concentration of dissolved compound.

Quantitative Solubility Data

Solvent Solubility (mg/mL) Source/Notes
Water~0.001Estimated[2]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of poorly soluble compounds.
EthanolSparingly SolubleBased on data for similar polyphenols.
MethanolSlightly SolubleBased on data for similar polyphenols.

Experimental Protocols

Here are detailed methodologies for two common techniques to enhance the aqueous solubility of this compound.

Solid Dispersion with Polyvinylpyrrolidone (PVP)

Solid dispersion involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolpyrrolidone K30 (PVP K30)

  • Ethanol (or other suitable organic solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Determine the optimal drug-to-carrier ratio. Start with ratios such as 1:1, 1:2, and 1:5 (this compound:PVP K30, w/w). The optimal ratio often needs to be determined experimentally.

  • Dissolution. Weigh the appropriate amounts of this compound and PVP K30. Dissolve both components completely in a minimal amount of ethanol with the aid of sonication or gentle heating.

  • Solvent Evaporation. Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying. Further dry the solid dispersion under vacuum at a temperature of approximately 40°C for 24 hours to remove any residual solvent.

  • Characterization. The resulting solid dispersion can be characterized for its amorphous nature and dissolution properties using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and in vitro dissolution studies.

Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Protocol:

  • Determine the stoichiometry. The molar ratio of this compound to HP-β-CD for optimal complexation often needs to be determined. A 1:1 molar ratio is a common starting point.

  • Preparation of the complex.

    • Dissolve HP-β-CD in deionized water with stirring.

    • Slowly add this compound to the HP-β-CD solution while continuously stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization. Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization. Confirm the formation of the inclusion complex and evaluate the improvement in solubility. Techniques such as Phase Solubility Studies, Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Signaling Pathway Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. It achieves this by inhibiting the phosphorylation of IκB kinase (IKK), which is a crucial step in the canonical NF-κB pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/β/γ) RIP1->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

This compound inhibits the NF-κB signaling pathway.
Potential Interaction of this compound with the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. Certain compounds can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression. While direct evidence for this compound is still emerging, other polyphenols are known to modulate this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3_Rbx1 Recruits Cul3_Rbx1->Nrf2 Ubiquitination This compound This compound This compound->Keap1_Nrf2 Potential Disruption Maf Maf Nrf2_nuc->Maf Dimerizes with ARE Antioxidant Response Element Maf->ARE Binds to Gene_Transcription Antioxidant Gene Transcription ARE->Gene_Transcription

Potential modulation of the Keap1-Nrf2 pathway by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Casuarinin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing casuarinin (B1208647) in their bioassays. Inconsistent results can be a significant roadblock in experimental workflows. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve more reliable and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays in a question-and-answer format, providing direct solutions to specific problems.

FAQ 1: Compound Solubility and Stability

Question: I'm observing precipitation of this compound in my cell culture medium or assay buffer. How can I improve its solubility and ensure its stability?

Answer:

Poor solubility and degradation of test compounds are common sources of inconsistent results. This compound, as a polyphenolic ellagitannin, can be prone to these issues.

Troubleshooting Steps:

  • Solvent Selection: While DMSO is a common solvent for creating stock solutions, high final concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Stock Solution Concentration: Prepare high-concentration stock solutions of this compound in 100% DMSO. Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer.

  • Sonication: Briefly sonicate the stock solution to aid in the dissolution of the compound.

  • pH of Assay Medium: The pH of your buffer can influence the solubility and stability of this compound. It is advisable to test a range of physiologically relevant pH values to find the optimal condition for your specific assay.

  • Fresh Preparation: Prepare working solutions of this compound fresh for each experiment to minimize degradation. Polyphenols can be sensitive to light, temperature, and oxidation.[1][2]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C and protect them from light.

  • Compound Aggregation: At higher concentrations in aqueous solutions, some organic molecules can form aggregates, which may lead to variable results.[1][3][4] If you suspect aggregation, consider using a lower concentration range or incorporating a small amount of a non-ionic surfactant like Tween 20 in your buffer for in vitro assays (not for cell-based assays unless tested for cytotoxicity).

FAQ 2: High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells in cell-based assays. What are the potential causes and solutions?

Answer:

High variability can mask the true effect of this compound. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.

  • Incubation Conditions: Ensure consistent temperature and CO2 levels throughout the incubator.

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.

FAQ 3: Inconsistent Results in Antioxidant Assays (e.g., DPPH)

Question: My results from the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not consistent. What could be the reason?

Answer:

The DPPH assay is sensitive to several experimental parameters.

Troubleshooting Steps:

  • Reaction Time: The reaction between this compound and DPPH may not reach its endpoint instantaneously. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific conditions.

  • Solvent: The type of solvent (e.g., methanol (B129727), ethanol) and its water content can influence the antioxidant activity reading. For salt-containing samples, optimizing the alcohol content in the DPPH solution is critical to avoid aggregation. A 70% aqueous methanol solution has been suggested as a good starting point to balance solubility and stability.

  • DPPH Stability: The DPPH radical is light-sensitive. Always prepare the DPPH solution fresh and protect it from light during the experiment.

  • Background Absorbance: this compound itself may have some absorbance at the wavelength used to measure DPPH scavenging (typically around 517 nm). Always include a control of this compound without DPPH to subtract any background absorbance.

FAQ 4: Potential Interference in Cell Viability Assays (e.g., MTT)

Question: I suspect that this compound is interfering with my MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. How can I confirm this and what are the alternatives?

Answer:

Antioxidant compounds can directly reduce the MTT reagent to its formazan (B1609692) product, leading to an overestimation of cell viability (a false positive).

Troubleshooting Steps:

  • Cell-Free Control: To test for interference, perform the MTT assay in a cell-free system. Add this compound at the same concentrations used in your experiment to the culture medium without cells, then add the MTT reagent and solubilization solution. If you observe a color change, it indicates direct reduction of MTT by this compound.

  • Alternative Viability Assays: If interference is confirmed, consider using an alternative cell viability assay that is less susceptible to interference from reducing compounds. Good alternatives include:

    • Sulforhodamine B (SRB) assay: This assay is based on the measurement of cellular protein content and is generally not affected by reducing agents.

    • Trypan Blue Exclusion Assay: This is a direct method to count viable cells based on membrane integrity.

    • Crystal Violet Assay: This assay stains the DNA of adherent cells.

Data Presentation

The following tables summarize quantitative data from various studies on the bioactivity of this compound and related compounds. This data can be used as a reference for expected outcomes, but it is important to note that values can vary between different experimental setups.

Table 1: Antioxidant Activity of this compound and Plant Extracts Containing Ellagitannins

SampleAssayIC50 Value (µg/mL)Reference
Centaurea salicifolia Chloroform ExtractDPPH162.7
Centaurea cuneifolia Chloroform ExtractABTS119.5
Cassia sieberiana Bark Aqueous ExtractDPPHNot specified
Piliostigma thonningii Leaf Aqueous ExtractDPPHNot specified
Coumarin-serine hybridDPPH28.23
Coumarin-tyrosine hybridDPPH31.45

Table 2: Anti-inflammatory Activity of this compound and Plant Extracts

SampleAssayIC50 Value (µg/mL)Reference
Centaurea salicifolia Chloroform ExtractAnti-lipoxygenase97.04
Centaurea kilaea Chloroform ExtractAnti-lipoxygenase110.0
Cassia sieberiana Bark Aqueous ExtractProtein denaturation75.74
Piliostigma thonningii Leaf Aqueous ExtractProtein denaturation78.07

Table 3: Anti-cancer Activity (Cytotoxicity) of this compound and Related Compounds

Compound/ExtractCell LineAssayIC50 Value (µg/mL)Reference
Centaurea cuneifolia Chloroform ExtractHepG2MTT0.0024
Centaurea salicifolia Chloroform ExtractHepG2MTT3.567
This compoundSkeletal Muscle Satellite CellsBrdU incorporationEffective at 50-400 nM

Experimental Protocols

Below are detailed methodologies for key bioassays used to evaluate the activity of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or 70% aqueous methanol. This solution should be prepared fresh and kept in the dark.

    • This compound Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay solvent (methanol or 70% aqueous methanol) to obtain a range of concentrations.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution or positive control to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the assay solvent instead of the sample.

    • For the negative control, add 100 µL of the sample solvent (e.g., DMSO diluted in assay solvent) to 100 µL of the DPPH solution.

    • For a sample background control, add 100 µL of the this compound solution to 100 µL of the assay solvent (without DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes (or the optimized time determined from a time-course experiment).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_sample_background)) / Abs_control] * 100 where Abs_control is the absorbance of the negative control, Abs_sample is the absorbance of the sample with DPPH, and Abs_sample_background is the absorbance of the sample without DPPH.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT Cell Viability Assay (Cytotoxicity/Anti-cancer Activity)

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100 where Abs_sample is the absorbance of the cells treated with this compound and Abs_control is the absorbance of the untreated or vehicle-treated cells.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages (Anti-inflammatory Activity)

Principle: This assay measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Methodology:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls, vehicle controls, and LPS-only controls.

  • Collection of Supernatant:

    • After incubation, collect the cell culture supernatant from each well.

  • Griess Assay:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • In a new 96-well plate, add 50 µL of the collected supernatant and 50 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by interpolating from the standard curve.

  • Calculation:

    • Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only treated cells.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by natural compounds like this compound and are relevant to its antioxidant, anti-inflammatory, and anti-cancer activities.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

MAPK_JNK_p38_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates Apoptosis Apoptosis JNK->Apoptosis Promotes Inflammation Inflammation p38->Inflammation Promotes This compound This compound This compound->JNK Activates This compound->p38 Activates

Caption: The JNK/p38 MAPK signaling pathway, involved in stress responses like inflammation and apoptosis.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates This compound This compound This compound->IKK Inhibits

Caption: The NF-κB signaling pathway, a critical regulator of the inflammatory response.

Experimental Workflow

Bioassay_Workflow Start Start: This compound Sample Prep Sample Preparation (Solubilization, Dilution) Start->Prep Assay Bioassay (e.g., MTT, DPPH) Prep->Assay Incubation Incubation Assay->Incubation Measurement Data Acquisition (e.g., Absorbance) Incubation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End: Results Analysis->End

Caption: A generalized workflow for conducting bioassays with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Casuarinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising ellagitannin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound is anticipated due to several factors characteristic of ellagitannins. These include its high molecular weight, polar nature, and susceptibility to hydrolysis in the gastrointestinal (GI) tract.[1] Like other ellagitannins, this compound can be hydrolyzed to ellagic acid (EA), which itself has poor solubility and permeability.[2] Furthermore, gut microbiota can metabolize ellagitannins and EA into urolithins, which are more readily absorbed but represent a metabolic conversion of the parent compound.[2][3]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Based on studies with analogous polyphenolic compounds, the primary strategies to enhance the bioavailability of this compound focus on improving its solubility, protecting it from degradation in the GI tract, and increasing its permeability across the intestinal epithelium. Key approaches include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can protect it from enzymatic and pH-dependent degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[4]

  • Lipid-Based Drug Delivery Systems: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) and solid lipid nanoparticles (SLNs) can enhance the lymphatic transport of lipophilic compounds and improve the absorption of poorly water-soluble drugs.

  • Complexation: Forming complexes with phospholipids (B1166683) (phytosomes) or cyclodextrins can improve the lipophilicity and solubility of polar compounds like this compound, thereby enhancing their absorption.

Q3: Are there any known metabolites of this compound that I should be monitoring in my pharmacokinetic studies?

A3: While specific metabolic pathways for this compound are not extensively detailed, it is expected to follow the metabolic fate of other ellagitannins. Upon oral administration, this compound is likely hydrolyzed to ellagic acid in the gut. Subsequently, gut microbiota metabolize ellagic acid into various urolithins (e.g., Urolithin A, Urolithin B). Therefore, in addition to this compound, it is crucial to monitor for ellagic acid and different urolithins in plasma and urine samples during pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Low in vitro intestinal permeability in Caco-2 cell assays.

Problem: this compound shows low apparent permeability (Papp) values in Caco-2 cell monolayer experiments, suggesting poor intestinal absorption.

Possible Cause Troubleshooting Step Expected Outcome
Poor membrane translocation due to high polarity. Develop a nanoformulation of this compound (e.g., liposomes, polymeric nanoparticles).Increased cellular uptake and transport of the encapsulated this compound, leading to higher Papp values.
Efflux by P-glycoprotein (P-gp) transporters. Co-administer this compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.An increase in the apical-to-basolateral transport of this compound, resulting in a higher Papp value.
Degradation in the assay medium. Analyze the stability of this compound in the cell culture medium over the time course of the experiment. If degradation is observed, consider using a more stable formulation.Identification of stability issues, allowing for the selection of a protective formulation.
Issue 2: High variability in animal pharmacokinetic data.

Problem: Significant inter-individual variation is observed in the plasma concentration-time profiles of this compound and its metabolites in animal studies.

Possible Cause Troubleshooting Step Expected Outcome
Differences in gut microbiota composition. Pre-treat animals with a cocktail of antibiotics to suppress gut microbiota, or stratify animals based on their metabolizer phenotype (urolithin production).Reduced variability in metabolite profiles and a clearer understanding of the parent compound's absorption.
Food effects on absorption. Conduct pharmacokinetic studies in both fasted and fed states.Determination of any positive or negative food effects on the absorption of the this compound formulation.
Inconsistent formulation dosing. Ensure the formulation is homogenous and that the dosing volume is accurate for each animal. For suspensions, ensure adequate mixing before each administration.More consistent and reproducible pharmacokinetic profiles across the study group.

Quantitative Data Summary

The following table summarizes pharmacokinetic data from a study on a geraniin-phospholipid complex, which serves as a relevant analogue for potential this compound formulations.

Parameter Free Geraniin Geraniin-Phospholipid Complex Fold Increase
Cmax1 (ng/mL) 53.53588.8211.0
Tmax1 (h) 2.02.0-
Cmax2 (ng/mL) 142.23711.135.0
Tmax2 (h) 24.024.0-
AUC (0-t) (ng·h/mL) 1,894.4513,898.317.3

Data extracted from a study on Geraniin, an ellagitannin, in rabbits. Cmax and Tmax values correspond to the appearance of ellagic acid in plasma.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes to improve its stability and intestinal permeability.

Materials:

  • This compound

  • Soy phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Lipid Film Hydration:

    • Dissolve soy phosphatidylcholine and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Hydrate the lipid film with a PBS solution containing a known concentration of this compound by rotating the flask at a temperature above the lipid phase transition temperature.

  • Vesicle Size Reduction:

    • Subject the resulting liposomal suspension to probe sonication or high-pressure homogenization to reduce the vesicle size to the nanometer range.

  • Purification:

    • Separate the unencapsulated this compound from the liposomes by centrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and the total amount used.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Encapsulation cluster_2 Processing & Purification cluster_3 Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with this compound Solution dry->hydrate Hydration sonicate Sonication / Homogenization hydrate->sonicate Size Reduction purify Purification sonicate->purify Removal of Free Drug characterize Size, PDI, Zeta Potential, Encapsulation Efficiency purify->characterize Analysis Caco2_Permeability_Workflow cluster_0 Cell Preparation cluster_1 Permeability Experiment cluster_2 Analysis & Calculation seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_teer Measure TEER to confirm monolayer integrity culture_cells->check_teer add_compound Add this compound formulation to apical side check_teer->add_compound Start Experiment sample_basolateral Sample from basolateral side at time points add_compound->sample_basolateral quantify Quantify this compound concentration (HPLC/LC-MS) sample_basolateral->quantify calculate_papp Calculate Papp value quantify->calculate_papp Polyphenol_Metabolism This compound This compound (in GI Lumen) hydrolysis Hydrolysis This compound->hydrolysis ea Ellagic Acid hydrolysis->ea gut_microbiota Gut Microbiota Metabolism ea->gut_microbiota urolithins Urolithins gut_microbiota->urolithins absorption Intestinal Absorption urolithins->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation

References

Navigating the Challenges of Casuarinin Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the quantification of casuarinin (B1208647), a bioactive ellagitannin. Interference from other phenolic compounds present in complex matrices such as plant extracts is a primary obstacle to accurate quantification. This guide offers detailed methodologies and strategies to mitigate these interferences and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenge in this compound quantification lies in its structural similarity to other ellagitannins and the presence of a wide array of other phenolic compounds in natural extracts. These compounds can co-elute during chromatographic analysis, leading to overlapping peaks and inaccurate measurements. Furthermore, matrix effects in mass spectrometry-based methods can cause ion suppression or enhancement, further compromising quantification.

Q2: Which classes of phenolic compounds are most likely to interfere with this compound quantification?

A2: Several classes of phenolics can interfere with this compound quantification. The most common include:

  • Other Ellagitannins: Compounds like punicalagin, punicalin, and castalagin (B1583131) have similar chemical structures and may not be fully resolved from this compound using standard chromatographic methods.

  • Flavonoids: This large group includes compounds such as quercetin, kaempferol, and their glycosides, which are abundant in many plant materials and can co-elute with this compound.

  • Anthocyanins: In colored plant materials like pomegranate, anthocyanins can cause significant interference.

  • Phenolic Acids: Gallic acid and ellagic acid are common constituents of plant extracts and can also interfere with the analysis.

Q3: What are the recommended analytical techniques for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector are the most common and reliable methods for this compound quantification.

  • HPLC/UHPLC with Photodiode Array (PDA) Detection: This is a widely used method. However, its specificity can be limited in complex matrices due to the co-elution of compounds with similar UV-Vis spectra.

  • HPLC/UHPLC with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): This approach offers higher selectivity and sensitivity, allowing for more accurate identification and quantification of this compound, even in the presence of interfering compounds.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Poor separation between this compound and other phenolic compounds is a frequent issue that leads to inaccurate quantification.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: Employ a gradient elution program with a shallow gradient to improve the separation of complex mixtures.

    • Solvent Composition: Experiment with different solvent systems. A common mobile phase for phenolic compound separation consists of acidified water (e.g., with formic or acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B. Varying the organic solvent can alter the selectivity of the separation.

    • pH Adjustment: Adjusting the pH of the aqueous mobile phase can influence the retention times of phenolic compounds.

  • Select an Appropriate HPLC Column:

    • Stationary Phase: A C18 column is the most commonly used stationary phase for the separation of phenolics. However, if co-elution persists, consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 2 µm for UHPLC) and a longer column length can significantly enhance resolution.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Optimizing the column temperature can also affect the selectivity of the separation.

Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS

Matrix effects, such as ion suppression or enhancement, are a major concern in LC-MS-based quantification, leading to underestimation or overestimation of the analyte concentration.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing interfering matrix components. A well-chosen SPE sorbent can selectively retain this compound while allowing interfering compounds to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to partition this compound from interfering substances based on their differential solubility in immiscible solvents.

  • Use an Internal Standard:

    • The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. However, if a labeled standard for this compound is not available, a structurally similar compound that is not present in the sample can be used as an alternative.

  • Dilute the Sample:

    • Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the final concentration of this compound is still above the limit of quantification.

Issue 3: Low Signal Intensity or Poor Peak Shape

Low signal intensity or poor peak shape (e.g., tailing or fronting) can affect the accuracy and precision of quantification.

Troubleshooting Steps:

  • Check for Analyte Degradation:

    • This compound, being a hydrolyzable tannin, can be susceptible to degradation under certain conditions. Ensure that samples are stored properly (e.g., at low temperatures and protected from light) and that the pH of the extraction and mobile phase is optimized to prevent degradation.

  • Optimize MS Parameters:

    • Fine-tune the MS parameters, such as the electrospray voltage, gas flows, and collision energy (for MS/MS), to maximize the signal for this compound.

  • Address Column and System Issues:

    • Poor peak shape can be caused by a contaminated or degraded column, a blocked frit, or issues with the HPLC system. Perform regular maintenance and use guard columns to protect the analytical column.

Quantitative Data on Potential Interferences

While specific quantitative data on the interference of every phenolic compound with this compound is not extensively available, the following table provides a qualitative summary of potential interferences based on their co-occurrence in plant matrices and their chromatographic behavior.

Interfering Compound ClassCommon ExamplesPotential for InterferenceRecommended Mitigation Strategy
Other Ellagitannins Punicalagin, Punicalin, CastalaginHighOptimized gradient elution, high-resolution column, MS/MS detection
Flavonoids Quercetin, Kaempferol, Apigenin and their glycosidesModerate to HighGradient optimization, SPE cleanup, MS/MS detection
Anthocyanins Cyanidin-3-glucoside, Delphinidin-3-glucosideHigh (in colored matrices)SPE cleanup, selective detection wavelength (if using PDA)
Phenolic Acids Gallic acid, Ellagic acidLow to ModerateGradient elution, pH adjustment of mobile phase

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for the cleanup of a plant extract to enrich for this compound and remove interfering compounds.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the filtered plant extract (dissolved in a small volume of a weak solvent like water with a low percentage of organic solvent) onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of increasingly stronger organic solvents to elute interfering compounds. For example:

    • Wash 1: 5 mL of 5% methanol in water to remove highly polar compounds.

    • Wash 2: 5 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the this compound-enriched fraction with a suitable solvent, such as 80% methanol or acetonitrile in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

2. HPLC-PDA Method for this compound Quantification

This is a starting point for developing a robust HPLC method. Optimization will be required based on your specific sample and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: PDA detector, monitor at 280 nm for this compound.

Visualizations

experimental_workflow start Plant Extract spe Solid-Phase Extraction (SPE) start->spe Cleanup hplc HPLC/UHPLC Analysis spe->hplc Injection detection PDA or MS/MS Detection hplc->detection Separation quantification Quantification detection->quantification Data Analysis troubleshooting_logic cluster_resolution Poor Resolution cluster_matrix Matrix Effects (LC-MS) cluster_signal Low Signal start Inaccurate Quantification resolution_issue Co-eluting Peaks? start->resolution_issue matrix_issue Ion Suppression/Enhancement? start->matrix_issue signal_issue Low Intensity/Poor Peak Shape? start->signal_issue optimize_mobile_phase Optimize Mobile Phase resolution_issue->optimize_mobile_phase change_column Change HPLC Column resolution_issue->change_column improve_cleanup Improve Sample Cleanup (SPE) matrix_issue->improve_cleanup use_is Use Internal Standard matrix_issue->use_is check_degradation Check Analyte Degradation signal_issue->check_degradation optimize_ms Optimize MS Parameters signal_issue->optimize_ms

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Casuarinin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of two potent polyphenolic compounds: casuarinin (B1208647), an ellagitannin, and quercetin (B1663063), a flavonoid. While quercetin is one of the most extensively studied antioxidants, providing a robust dataset for comparison, data on the specific antioxidant capacity of purified this compound is less available in the scientific literature. This guide therefore presents a comprehensive overview of quercetin's antioxidant activity, supported by quantitative experimental data, to serve as a benchmark. The antioxidant potential of this compound is discussed based on available studies of extracts rich in this compound and its general classification as a hydrolyzable tannin.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and quercetin can be evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals in an assay. A lower IC50 value signifies a higher antioxidant potency.

Table 1: Comparison of In Vitro Antioxidant Activity

Antioxidant AssayThis compoundQuercetinReference Compound
DPPH Radical Scavenging Activity (IC50) Data for purified this compound is not readily available. Extracts of plants containing this compound have shown significant DPPH scavenging activity. For example, a 70% ethanolic extract of Plinia cauliflora leaves, containing this compound, exhibited 94.8% DPPH radical scavenging capacity[1]. A methanolic extract of Casuarina equisetifolia fruit showed a nitric oxide radical scavenging IC50 of 30.27 ± 2.43 µg/mL[2].4.36 ± 0.10 µM to 19.17 µg/mL.[3][4]Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Activity (IC50) Data for purified this compound is not readily available.1.89 ± 0.33 µg/mL to 48.0 ± 4.4 µM.[5]Trolox: ~6.8 µg/mL
Ferric Reducing Antioxidant Power (FRAP) Data for purified this compound is not readily available. A methanolic extract of Casuarina equisetifolia fruit demonstrated a reducing power IC50 of 158.45 ± 7.15 µg/mL.Values are often expressed as equivalents to a standard, such as Fe(II) or Trolox.Ascorbic Acid

Note: The IC50 values for quercetin can vary significantly depending on the specific experimental conditions, including the solvent, pH, and the source of the compound. The data presented for this compound is from plant extracts and not from the purified compound, which should be considered when interpreting its potential antioxidant capacity.

Mechanistic Insights into Antioxidant Action

This compound: As a hydrolyzable tannin, this compound possesses multiple phenolic hydroxyl groups. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them. The large number of these functional groups is expected to contribute to a high antioxidant capacity. Ellagitannins are known to exert their antioxidant effects through free radical scavenging and chelation of metal ions that can catalyze oxidative reactions.

Quercetin: Quercetin's potent antioxidant activity is attributed to its specific chemical structure. It can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating hydrogen atoms from its hydroxyl groups. Furthermore, quercetin can chelate transition metal ions like iron and copper, preventing their participation in the Fenton reaction, which generates highly reactive hydroxyl radicals. Quercetin also modulates endogenous antioxidant systems by upregulating the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Signaling Pathways in Antioxidant Defense

Both this compound and quercetin can influence cellular signaling pathways involved in oxidative stress and inflammation.

This compound: While specific signaling pathways for this compound's antioxidant action are not as extensively documented as for quercetin, ellagitannins, in general, are known to modulate inflammatory pathways. For instance, this compound has been reported to suppress the activation of NF-κB and STAT1, key transcription factors involved in inflammatory responses.

Quercetin: Quercetin is well-documented to modulate several key signaling pathways to exert its antioxidant effects. It can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification genes. Quercetin can also influence other pathways such as the PI3K/Akt and MAPK pathways to promote cell survival and mitigate oxidative damage.

Quercetin_Antioxidant_Signaling_Pathway cluster_nrf2 Nrf2-Keap1 Complex ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Quercetin Quercetin Quercetin->Nrf2 promotes dissociation from Keap1 NFkB NF-κB Quercetin->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes induces transcription of CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to Inflammation Inflammation NFkB->Inflammation promotes CellSurvival Cell Survival PI3K_Akt->CellSurvival promotes

Caption: Quercetin's antioxidant signaling pathways.

Experimental Protocols for Key Antioxidant Assays

The following are generalized protocols for the DPPH, ABTS, and FRAP assays that can be used to evaluate the antioxidant capacity of compounds like this compound and quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The test compound (this compound or quercetin) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in the same manner.

  • Assay Procedure: A specific volume of the DPPH solution is added to various concentrations of the test compound and the standard. The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compound and a standard (e.g., Trolox) are prepared.

  • Assay Procedure: A small volume of each concentration of the test compound or standard is added to the ABTS•+ working solution. The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Methodology:

  • Preparation of FRAP reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃; e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: The test compound and a standard (e.g., FeSO₄ or Trolox) are prepared in a suitable solvent.

  • Assay Procedure: A small volume of the sample or standard is mixed with the FRAP reagent. The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using the standard (FeSO₄ or Trolox). The antioxidant capacity of the sample is then determined from the standard curve and is typically expressed as mmol of Fe(II) equivalents or Trolox equivalents per gram or mole of the compound.

Experimental_Workflow Start Start: Prepare Test Compounds (this compound/Quercetin) and Standards DPPH_Prep Prepare DPPH Working Solution Start->DPPH_Prep ABTS_Prep Generate ABTS•+ and Prepare Working Solution Start->ABTS_Prep FRAP_Prep Prepare FRAP Reagent Start->FRAP_Prep Incubate_DPPH Incubate Samples with DPPH DPPH_Prep->Incubate_DPPH Incubate_ABTS Incubate Samples with ABTS•+ ABTS_Prep->Incubate_ABTS Incubate_FRAP Incubate Samples with FRAP Reagent FRAP_Prep->Incubate_FRAP Measure_DPPH Measure Absorbance at 517 nm Incubate_DPPH->Measure_DPPH Measure_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Measure_ABTS Measure_FRAP Measure Absorbance at 593 nm Incubate_FRAP->Measure_FRAP Calculate_DPPH Calculate % Inhibition and IC50 Value Measure_DPPH->Calculate_DPPH Calculate_ABTS Calculate % Inhibition and IC50 Value Measure_ABTS->Calculate_ABTS Calculate_FRAP Calculate FRAP Value (e.g., mmol Fe(II)/g) Measure_FRAP->Calculate_FRAP End End: Compare Antioxidant Activities Calculate_DPPH->End Calculate_ABTS->End Calculate_FRAP->End

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Quercetin is a well-established antioxidant with a significant body of research supporting its potent free radical scavenging and metal-chelating properties, as well as its ability to modulate cellular antioxidant defense pathways. Quantitative data from various assays consistently demonstrate its high antioxidant capacity.

This compound, as a member of the ellagitannin class of compounds, is structurally equipped to be a powerful antioxidant due to its numerous phenolic hydroxyl groups. While studies on plant extracts rich in this compound suggest strong antioxidant potential, a direct quantitative comparison with quercetin is challenging due to the limited availability of data on the purified compound.

For drug development professionals and researchers, quercetin serves as a valuable benchmark for antioxidant activity. Future studies focusing on the quantitative antioxidant capacity of isolated this compound are necessary to provide a more direct and definitive comparison of the antioxidant potencies of these two important natural compounds.

References

A Comparative Analysis of the Anti-inflammatory Properties of Casuarinin and Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of two prominent polyphenolic compounds, Casuarinin and ellagic acid. Both compounds, found in various medicinal plants, have demonstrated significant potential in modulating inflammatory responses. This document synthesizes experimental data to offer a clear comparison of their mechanisms of action and inhibitory activities against key inflammatory mediators.

Executive Summary

Both this compound and ellagic acid exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). While substantial quantitative data is available for ellagic acid, demonstrating its potent inhibitory activities, the available data for this compound is more qualitative, indicating its efficacy without providing specific IC50 values for direct comparison in all assays.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data on the inhibitory effects of this compound and ellagic acid on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 ValueCitation
Ellagic Acid RAW 264.7 macrophagesLPSNot explicitly stated, but significant inhibition observed at various concentrations.[1]
This compound Data not available---

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell Line / ModelMethodResultCitation
Ellagic Acid TNF-α, IL-6, IL-1βHuman Dermal FibroblastsELISADose-dependent reduction in secretion.[2]
Ellagic Acid TNF-α, IL-6Rat Colon Carcinogenesis ModelImmunohistochemistry, ImmunoblotReduced expression.[3]
This compound TNF-α, IL-6, IL-1β, IL-8, MCP-1HaCaT keratinocytesNot specifiedDecreased TNF-α-induced production.

Note: The lack of specific IC50 values for this compound in these key inflammatory assays represents a current data gap in the literature, making a direct quantitative comparison challenging.

Mechanisms of Anti-inflammatory Action

Both compounds target the NF-κB signaling pathway, albeit through potentially different specific interactions.

This compound: A Suppressor of NF-κB Activation

This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like TNF-α. This blockade prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of a host of pro-inflammatory genes. Studies have demonstrated that this compound's anti-inflammatory effects are mediated through the blockage of p38 MAPK activation, which in turn prevents the activation of NF-κB and STAT1.[4] This leads to the reduced expression of chemokines such as TARC/CCL17 and MDC/CCL22, as well as the adhesion molecule ICAM-1.[4]

Ellagic Acid: A Multi-faceted NF-κB Inhibitor

Ellagic acid also demonstrates potent inhibition of the NF-κB pathway. It has been observed to reduce the expression of NF-κB, leading to the downregulation of downstream targets including iNOS, COX-2, TNF-α, and IL-6. This broad-spectrum inhibition of inflammatory mediators contributes to its significant anti-inflammatory and potential chemopreventive effects.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_this compound This compound Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK inhibits NFkB_STAT1 NF-κB & STAT1 Activation p38_MAPK->NFkB_STAT1 activates Gene_Expression Gene Expression (TARC, MDC, ICAM-1) NFkB_STAT1->Gene_Expression promotes G cluster_ellagic_acid Ellagic Acid Pathway Ellagic_Acid Ellagic Acid NFkB NF-κB Ellagic_Acid->NFkB inhibits iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 activates Cytokines TNF-α, IL-6 NFkB->Cytokines activates NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs produce Inflammation Inflammation Cytokines->Inflammation NO_PGs->Inflammation G cluster_workflow General Experimental Workflow start Cell Culture (e.g., RAW 264.7) inducer Induce Inflammation (e.g., LPS) start->inducer treatment Treat with This compound or Ellagic Acid inducer->treatment incubation Incubation treatment->incubation analysis Analysis of Inflammatory Mediators (NO, TNF-α, IL-6) incubation->analysis end Data Interpretation analysis->end

References

A Comparative Analysis of Casuarinin and Other Ellagitannins' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Casuarinin and other prominent ellagitannins. The information presented is curated from experimental data to assist researchers in evaluating their therapeutic potential. This document summarizes key findings on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, and includes detailed experimental methodologies and visual representations of relevant biological pathways.

Comparative Bioactivity of Ellagitannins

Ellagitannins, a class of hydrolyzable tannins, are widely recognized for their diverse pharmacological effects.[1] Among them, this compound has demonstrated significant potential in various therapeutic areas. This section compares the bioactivity of this compound with other notable ellagitannins, including Castalagin (B1583131), Vescalagin, Punicalagin, and Pedunculagin.

Antioxidant Activity
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Ellagitannins have been shown to modulate inflammatory pathways, making them promising candidates for anti-inflammatory therapies.

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB pathway, a critical regulator of the inflammatory response. Similarly, other ellagitannins like agrimoniin (B1591192) and casuarictin (B1680760) from strawberries have also been shown to moderate inflammation by inhibiting the NF-κB pathway. Punicalagin, another well-studied ellagitannin, has been demonstrated to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Table 1: Comparative Anti-inflammatory Activity of Ellagitannins

EllagitanninTarget/MechanismModel SystemObserved Effect
This compound NF-κB inhibitionGastric inflammation modelsExerts a gastric anti-inflammatory function.
Agrimoniin NF-κB pathway inhibitionStrawberry extract studiesModerates IL-8 secretion.
Casuarictin NF-κB pathway inhibitionStrawberry extract studiesContributes to anti-inflammatory effects.
Punicalagin COX-2 protein expression suppressionHuman colon cancer (HT-29) cellsReduces the expression of COX-2 protein by 48%.
Anticancer Activity

The potential of ellagitannins as anticancer agents has been extensively investigated. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

This compound, isolated from the bark of Terminalia arjuna, has been shown to induce apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells. This effect is mediated through the induction of p21/WAF1 and the activation of the Fas/Fas ligand apoptotic system. In human lung carcinoma A549 cells, this compound also demonstrated antiproliferative activity by inducing G0/G1 phase cell cycle arrest. Other ellagitannins, such as those from pomegranate, have been shown to inhibit the proliferation of HT-29 colon cancer cells via G0/G1 and G2/M arrest and subsequent apoptosis.

cluster_this compound This compound Action This compound This compound p21 p21/WAF1 Induction This compound->p21 Fas_FasL Fas/Fas Ligand System Activation This compound->Fas_FasL CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Fas_FasL->Apoptosis

Anticancer Mechanism of this compound in MCF-7 Cells.
Antimicrobial Activity

Ellagitannins have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. The antimicrobial efficacy of different ellagitannins can vary depending on their chemical structure and the target microorganism.

A study comparing the antimicrobial activities of 22 different ellagitannins found that their effectiveness varied against Staphylococcus aureus, Escherichia coli, and Clostridiales perfringens. Against S. aureus, castalagin was found to be a stronger inhibitor than this compound. The study also noted that for E. coli, the molecular size of the ellagitannin appeared to be an important factor in its antimicrobial activity, while for C. perfringens, both molecular size and flexibility were significant. This compound has also been investigated for its anti-Candida activity, although it was found to be less potent than some fractions from which it was isolated, suggesting a synergistic effect of multiple compounds.

Table 2: Comparative Antimicrobial Activity of Ellagitannins against S. aureus

EllagitanninRelative Inhibitory Strength
Castalagin Stronger inhibitor
This compound Weaker inhibitor
Vescalagin Stronger inhibitor
Stachyurin Weaker inhibitor
Salicarinin A Complete inhibition at 0.5 mM
Rugosin D Complete inhibition at 0.5 mM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the assessment of ellagitannin bioactivity.

Cell Proliferation and Apoptosis Assays (Anticancer)
  • Cell Culture: Human breast adenocarcinoma MCF-7 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified period. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Detection (Annexin V/PI Staining): Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

Antimicrobial Susceptibility Testing

  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the ellagitannins against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. The microbial inoculum is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

cluster_workflow Experimental Workflow: MIC Determination Start Prepare Serial Dilutions of Ellagitannins Inoculate Inoculate with Microbial Suspension Start->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

validating the carbonic anhydrase inhibitory activity of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Carbonic Anhydrase Inhibitory Activity of Casuarinin

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbonic anhydrase (CA) inhibitory activity of this compound with other relevant inhibitors. While quantitative data for this compound is limited, this guide synthesizes available information on its activity and compares it with the ellagitannin Punicalin and the well-established synthetic inhibitor, Acetazolamide.

Comparison of Carbonic Anhydrase Inhibitory Activity

This compound, an ellagitannin isolated from the pericarps of Punica granatum L. (pomegranate), has been identified as a highly active inhibitor of carbonic anhydrase[1]. Alongside this compound, other ellagitannins such as Punicalin, Punicalagin, Granatin B, Gallagyldilactone, Pedunculagin, and Tellimagrandin I have also demonstrated significant CA inhibitory properties[1]. For a quantitative perspective, this guide includes data for Punicalin and the widely used clinical CA inhibitor, Acetazolamide.

InhibitorChemical ClassSource/TypeCarbonic Anhydrase Isoform(s)IC50 / KiNotes
This compound EllagitanninNatural (Punica granatum)Not SpecifiedDescribed as "highly active"Specific IC50 or Ki values are not readily available in the cited literature.
Punicalin EllagitanninNatural (Punica granatum)Not SpecifiedIC50: 1 µM[2][3]Also identified as a highly active CA inhibitor from Punica granatum[1].
Acetazolamide SulfonamideSynthetichCA IIC50: 440.0 nMA well-characterized, clinically used carbonic anhydrase inhibitor.
hCA IIIC50: 20.0 nM
hCA IXIC50: 30 nM
hCA XIIKi: 5.7 nM

Experimental Protocols

The inhibitory activity of compounds against carbonic anhydrase is typically evaluated using one of two primary assay types.

Spectrophotometric Assay (Esterase Activity)

This method relies on the esterase activity of carbonic anhydrase to hydrolyze a substrate, most commonly p-nitrophenyl acetate (B1210297) (p-NPA), into a colored product, p-nitrophenol. The rate of color formation is monitored spectrophotometrically at approximately 400 nm. The presence of an inhibitor reduces the rate of this reaction.

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.5).

    • Enzyme Solution: A stock solution of bovine erythrocyte carbonic anhydrase (or a specific human isoform) is prepared in the assay buffer.

    • Substrate Solution: A solution of p-nitrophenyl acetate (p-NPA) is prepared in a solvent like acetonitrile (B52724) or DMSO.

    • Inhibitor Solutions: The test compounds (e.g., this compound) and a positive control (e.g., Acetazolamide) are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

    • The plate is incubated to allow for the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the substrate solution (p-NPA) to all wells.

    • The absorbance at 400-405 nm is measured kinetically over a set period using a microplate reader.

  • Data Analysis:

    • The rate of reaction (change in absorbance over time) is calculated for the control and for each inhibitor concentration.

    • The percentage of inhibition is determined for each concentration of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Stopped-Flow Assay (CO₂ Hydration Activity)

This method directly measures the primary physiological function of carbonic anhydrase: the hydration of carbon dioxide. A stopped-flow instrument is used to rapidly mix a CO₂-saturated solution with a buffer containing the enzyme and a pH indicator (e.g., phenol (B47542) red). The enzyme-catalyzed hydration of CO₂ produces protons, leading to a change in pH, which is detected as a change in the absorbance of the pH indicator.

Protocol Outline:

  • Solution Preparation:

    • Buffer: A buffer such as HEPES is used, containing a pH indicator.

    • Enzyme and Inhibitor: The carbonic anhydrase isoform and the test inhibitor are pre-incubated.

    • CO₂ Solution: A CO₂-saturated solution is prepared.

  • Measurement:

    • The enzyme/inhibitor solution and the CO₂ solution are rapidly mixed in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over a short time frame (seconds).

    • The initial rate of the catalyzed reaction is determined.

  • Data Analysis:

    • The uncatalyzed rate of CO₂ hydration is subtracted from the enzyme-catalyzed rate.

    • Inhibition constants (Ki) are determined by measuring the reaction rates at various substrate (CO₂) and inhibitor concentrations.

Experimental_Workflow General Workflow for Carbonic Anhydrase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) incubation Incubate Enzyme with Inhibitor reagents->incubation initiation Initiate Reaction with Substrate incubation->initiation measurement Measure Reaction Rate (e.g., Spectrophotometry) initiation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50/Ki Value calculation->ic50

General workflow for a carbonic anhydrase inhibition assay.

Signaling Pathways

The inhibition of carbonic anhydrases can impact various cellular signaling pathways, primarily due to the enzyme's role in regulating pH and ion transport. While the direct signaling consequences of CA inhibition by this compound are still under investigation, related studies provide insights into potential mechanisms.

NF-κB Signaling Pathway

Studies have shown that this compound can exert anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its activation is a central event in many inflammatory diseases. The ability of this compound to block NF-κB activation suggests a potential therapeutic application in inflammatory conditions. Ellagitannins, as a class, have also been shown to inhibit the pro-inflammatory NF-κB pathway. While not directly linked to its carbonic anhydrase inhibitory activity in the available literature, this anti-inflammatory action is a significant aspect of this compound's biological profile.

NF_kB_Pathway Inhibition of NF-κB Pathway by this compound cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus e.g., TNF-α ikb_kinase IκB Kinase Activation stimulus->ikb_kinase This compound This compound This compound->ikb_kinase ikb_degradation IκB Degradation ikb_kinase->ikb_degradation nfkb_translocation NF-κB Nuclear Translocation ikb_degradation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., ICAM-1, Cytokines) nfkb_translocation->gene_expression

Proposed inhibition of the NF-κB signaling pathway by this compound.
Hypoxia-Inducible Factor (HIF-1) Signaling Pathway

Carbonic anhydrase isoforms, particularly CA IX and CA XII, are often overexpressed in hypoxic tumors and are regulated by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. These CA isoforms help cancer cells to survive in the acidic tumor microenvironment by managing pH. Therefore, inhibitors of these CAs are being investigated as potential anti-cancer agents. While there is no direct evidence linking this compound to the HIF-1 pathway, its potent carbonic anhydrase inhibitory activity suggests that it could potentially interfere with pH regulation in hypoxic cancer cells, a process governed by HIF-1.

Conclusion

This compound is a potent natural inhibitor of carbonic anhydrase. While specific quantitative inhibitory data such as IC50 or Ki values are not yet available in the public domain, its "highly active" nature, as described in the literature, places it among a group of promising ellagitannins for further investigation. In comparison, Punicalin, another ellagitannin from the same source, exhibits an IC50 of 1 µM against carbonic anhydrase. Both natural compounds show inhibitory activity, though they are less potent than the synthetic sulfonamide inhibitor Acetazolamide, which has nanomolar efficacy against several CA isoforms.

The established anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB signaling pathway, add to its therapeutic potential. Further research is warranted to elucidate the specific IC50 values of this compound against various carbonic anhydrase isoforms and to explore the direct relationship between its CA inhibitory activity and its effects on cellular signaling pathways. Such studies would be invaluable for drug development professionals exploring natural compounds for the treatment of diseases where carbonic anhydrase plays a key role, such as glaucoma, epilepsy, and certain cancers.

References

Unveiling the Bioactivity of Casuarinin and its Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casuarinin, a C-glycosidic ellagitannin, has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its naturally occurring analogs, Casuarictin and Pedunculagin, delving into their structure-activity relationships (SAR) and the molecular mechanisms underlying their therapeutic potential.

Core Chemical Structures and Key Functional Groups

The fundamental structure of this compound and its analogs consists of a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups. The number and linkage of these phenolic moieties are critical determinants of their biological activity.

G cluster_this compound This compound cluster_casuarictin Casuarictin cluster_pedunculagin Pedunculagin casuarinin_structure casuarinin_desc Key Features: - Open-chain glucose core - Two HHDP groups - One galloyl group casuarictin_desc Key Features: - Cyclic glucose core - One HHDP group - Two galloyl groups casuarinin_desc->casuarictin_desc Structural Analog pedunculagin_desc Key Features: - Cyclic glucose core - Two HHDP groups casuarinin_desc->pedunculagin_desc Structural Analog casuarictin_structure pedunculagin_structure NFkB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition Inhibition by this compound & Analogs Stimulus LPS / TNF-α IKK IKK Activation Stimulus->IKK This compound This compound & Analogs This compound->IKK Inhibits IkB_p IκBα Phosphorylation IKK->IkB_p IkB_d IκBα Degradation IkB_p->IkB_d NFkB_n NF-κB (p65/p50) Nuclear Translocation IkB_d->NFkB_n Gene Gene Transcription (Pro-inflammatory cytokines, etc.) NFkB_n->Gene DPPH_Workflow start Start prep_sample Prepare serial dilutions of this compound/analog start->prep_sample mix Mix sample/analog with DPPH solution prep_sample->mix prep_dpph Prepare DPPH solution in methanol prep_dpph->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of This compound/analog seed_cells->treat_cells incubate_cells Incubate for a specific period (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate % cell viability and IC50 value measure->calculate end End calculate->end WesternBlot_Workflow start Start cell_culture Culture and treat cells with stimulus and/or This compound/analog start->cell_culture protein_extraction Extract total or nuclear/cytoplasmic proteins cell_culture->protein_extraction protein_quantification Quantify protein concentration protein_extraction->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-IκBα) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Unveiling the Pro-Apoptotic Power of Casuarinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casuarinin, a hydrolyzable tannin found in the bark of Terminalia arjuna, has demonstrated significant potential as a pro-apoptotic agent in cancer cell lines. This guide provides a comprehensive comparison of the apoptotic pathway induced by this compound, with a focus on its effects on the human breast adenocarcinoma cell line, MCF-7. We will delve into the experimental data supporting its mechanism of action and compare its efficacy with the established chemotherapeutic drug, Doxorubicin.

This compound Induces Apoptosis in MCF-7 Cells via the Extrinsic Pathway

This compound has been shown to inhibit the proliferation of MCF-7 cells by inducing cell cycle arrest and apoptosis.[1][2][3] The primary mechanism of action involves the activation of the extrinsic apoptotic pathway, also known as the death receptor pathway.

Key Findings:

  • Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, preventing their progression to the S phase and subsequent division.[1][4]

  • Upregulation of p21/WAF1: This cell cycle arrest is associated with an increased expression of the cyclin-dependent kinase inhibitor p21/WAF1.

  • Activation of the Fas/FasL System: this compound enhances the expression of the Fas receptor (also known as APO-1 or CD95) and its ligand, FasL. The binding of FasL to the Fas receptor initiates the downstream signaling cascade that leads to apoptosis.

Comparative Efficacy: this compound vs. Doxorubicin

To contextualize the pro-apoptotic potential of this compound, we compare its effects with Doxorubicin, a widely used anthracycline chemotherapy drug known to induce apoptosis in cancer cells.

ParameterThis compoundDoxorubicin
Cell Line MCF-7MCF-7
IC50 Value 8.27 µM0.75 µM (24h), 0.25 µM (48h, 72h)
Mechanism of Apoptosis Extrinsic (Fas/FasL)Intrinsic (Mitochondrial) & Extrinsic
Cell Cycle Arrest G0/G1 phaseG2/M phase

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.

Visualizing the Apoptotic Pathway of this compound

The following diagram illustrates the signaling cascade initiated by this compound in MCF-7 cells, leading to apoptosis.

Casuarinin_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FasL Fas Ligand (FasL) (Upregulated) This compound->FasL Induces expression p21 p21/WAF1 (Upregulated) This compound->p21 Fas Fas Receptor (Fas/APO-1) (Upregulated) FasL->Fas Binds to FADD FADD Fas->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (activated) Procaspase8->Caspase8 Cleavage & Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 (activated) Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound-induced extrinsic apoptotic pathway in MCF-7 cells.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Cell Culture and Treatment

MCF-7 cells are cultured in a suitable medium such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound or Doxorubicin for specified time periods.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects and IC50 values, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells. In brief:

  • Cells are seeded in 96-well plates and treated with the compounds.

  • After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solvent like DMSO.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the untreated control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to quantify apoptosis.

  • Treated and untreated cells are harvested and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and PI are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-negative cells: Live cells

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

  • Cells are lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., Bradford assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Fas, FasL, p21, FADD, Caspase-8).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates promising pro-apoptotic activity in MCF-7 breast cancer cells through the induction of the extrinsic apoptotic pathway, mediated by the Fas/FasL signaling system, and by causing cell cycle arrest at the G0/G1 phase. While its IC50 value is higher than that of Doxorubicin, indicating lower potency in this specific cell line, its distinct mechanism of action presents a potential avenue for further investigation, particularly in the context of combination therapies or for cancers resistant to conventional chemotherapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this compound.

References

Casuarinin: An In Vivo Therapeutic Contender? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the in vivo therapeutic effects of Casuarinin in sarcopenia, inflammation, and cardiotoxicity compared to other alternatives.

This compound, a hydrolyzable tannin found in various plants, has garnered scientific interest for its potential therapeutic applications. This guide provides a comprehensive overview of the existing in vivo validation of this compound's effects in key therapeutic areas: sarcopenia and muscle regeneration, inflammation, and cardiotoxicity. We present a comparative analysis of this compound's performance against other therapeutic alternatives, supported by available experimental data. Detailed methodologies for key in vivo experiments are also provided to aid in the design and interpretation of future studies.

Sarcopenia and Muscle Regeneration: this compound vs. Ursolic Acid

Sarcopenia, the age-related loss of muscle mass and function, presents a significant challenge in an aging global population. Research into therapeutic interventions has explored various natural compounds, including this compound and Ursolic Acid.

Comparative Efficacy of this compound and Ursolic Acid in Rodent Models of Sarcopenia

Note: To date, no direct head-to-head in vivo studies comparing this compound and Ursolic Acid for sarcopenia have been published. The following table presents data from separate studies to facilitate an indirect comparison.

ParameterThis compoundUrsolic AcidControl/Vehicle
Animal Model Normal RatsD-Galactose-Induced Aging Mice[1]Normal Rats / D-Galactose-Induced Aging Mice
Dosage 4 and 8 mg/kg, oral administration[2]Not specified in the provided abstractVehicle
Treatment Duration Daily for 4 days[2]Not specified in the provided abstractDaily for 4 days / Not specified
Key Findings Significantly increased BrdU incorporation into satellite cells, indicating activation of muscle stem cells.[2]Enhanced muscle mass and grip strength; mitigated muscle dysfunction.[1]Baseline
Mechanism of Action Upregulation of Interleukin-6 (IL-6) mRNA expression in satellite cells.Reduced expression of FBXO-32 and MURF-1; mitigated muscle dystrophy and fibrosis.Normal physiological processes
Experimental Protocol: In Vivo Validation of Satellite Cell Activation in Rats

This protocol outlines the methodology used to assess the in vivo effect of this compound on skeletal muscle satellite cell activation.

1. Animals and Treatment:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Grouping:

    • Control group (Vehicle: water or saline).

    • This compound-treated groups (e.g., 4 mg/kg and 8 mg/kg body weight).

  • Administration: Oral gavage, administered daily for a specified period (e.g., 4 days).

2. BrdU Labeling:

3. Tissue Collection and Processing:

  • Following the treatment period, animals are euthanized.

  • Skeletal muscles (e.g., tibialis anterior, gastrocnemius) are dissected.

  • A portion of the muscle is fixed in formalin for histological analysis, and another portion is used for satellite cell isolation.

4. Satellite Cell Isolation and Analysis:

  • Muscle tissue is minced and digested with collagenase.

  • Satellite cells are isolated using techniques such as fluorescence-activated cell sorting (FACS) based on specific cell surface markers (e.g., CD34, Integrin α7).

  • Isolated satellite cells are cultured and stained for BrdU incorporation using immunocytochemistry.

5. Data Analysis:

  • The percentage of BrdU-positive satellite cells is quantified to determine the rate of proliferation.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the treatment groups with the control group.

Signaling Pathway: this compound-Induced Muscle Satellite Cell Activation

This compound's pro-myogenic effect is linked to the upregulation of Interleukin-6 (IL-6), a myokine known to play a crucial role in satellite cell activation and proliferation.

G This compound This compound Satellite_Cell Satellite_Cell This compound->Satellite_Cell Enters IL6_mRNA IL-6 mRNA Satellite_Cell->IL6_mRNA Upregulates IL6_Protein IL-6 Protein IL6_mRNA->IL6_Protein Translates to JAK_STAT_Pathway JAK/STAT Pathway IL6_Protein->JAK_STAT_Pathway Activates Proliferation Satellite Cell Proliferation JAK_STAT_Pathway->Proliferation Leads to

This compound stimulates IL-6 expression in satellite cells, leading to proliferation.

Inflammation: this compound vs. Indomethacin

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory properties of this compound have been investigated in preclinical models. This section compares its potential efficacy with the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

Comparative Efficacy of this compound and Indomethacin in a Rat Model of Acute Inflammation
ParameterThis compound (Hypothetical)IndomethacinControl/Vehicle
Animal Model Male Wistar or Sprague-Dawley RatsMale Wistar or Sprague-Dawley RatsMale Wistar or Sprague-Dawley Rats
Inflammation Model Carrageenan-Induced Paw EdemaCarrageenan-Induced Paw EdemaCarrageenan-Induced Paw Edema
Dosage To be determined5-10 mg/kg, oral or intraperitoneal administrationSaline
Key Findings Expected to reduce paw edema volume.Significantly reduces paw edema volume.Pronounced paw edema.
Mechanism of Action Likely involves inhibition of pro-inflammatory mediators.Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis.Release of inflammatory mediators (histamine, serotonin, prostaglandins).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model for screening acute anti-inflammatory activity.

1. Animals and Grouping:

  • Species: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping:

    • Control group (Vehicle: saline).

    • Standard drug group (e.g., Indomethacin, 10 mg/kg).

    • Test drug groups (this compound at various doses).

2. Drug Administration:

  • The test compound (this compound) and the standard drug (Indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

3. Induction of Inflammation:

  • A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-inflammatory effect.

Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound

While the precise anti-inflammatory mechanism of this compound is still under investigation, it is hypothesized to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits (Hypothesized)

Hypothesized inhibition of the NF-κB pathway by this compound.

Cardioprotection: this compound vs. Beta-Blockers

Drug-induced cardiotoxicity is a significant concern in clinical practice. Research has explored the potential of this compound to mitigate cardiac damage. This section provides a comparison with beta-blockers, a class of drugs known for their cardioprotective effects.

Comparative Efficacy of this compound and Beta-Blockers in a Rat Model of Cardiotoxicity

Note: No direct in vivo studies comparing this compound with beta-blockers in an ephedrine-induced cardiotoxicity model were found. The following is an indirect comparison based on available data.

ParameterThis compoundBeta-Blockers (e.g., Propranolol)Control/Vehicle
Animal Model Sprague Dawley Male RatsRatsSprague Dawley Male Rats
Cardiotoxicity Model Ephedrine-induced (20 mg/kg)Various models (e.g., Ischemia-reperfusion)Ephedrine-induced
Dosage 25 mg/kgVaries depending on the model and specific beta-blocker.Vehicle
Key Findings Alleviated ephedrine-induced cardiac damage by regulating the Renin-Angiotensin-Aldosterone System (RAAS), reducing oxidative stress, apoptosis, and inflammation.Generally reduce heart rate, blood pressure, and myocardial oxygen demand, providing cardioprotection.Significant cardiac damage, inflammation, and oxidative stress.
Mechanism of Action Modulation of the RAAS, antioxidant, and anti-inflammatory effects.Blockade of β-adrenergic receptors, leading to decreased sympathetic stimulation of the heart.Sympathomimetic overstimulation leading to cardiac stress and damage.
Experimental Protocol: Ephedrine-Induced Cardiotoxicity in Rats

This protocol describes a model to induce and evaluate drug-induced cardiac damage.

1. Animals and Treatment:

  • Species: Male Sprague-Dawley rats.

  • Grouping:

    • Control group (Vehicle).

    • Ephedrine-only group (e.g., 20 mg/kg).

    • This compound + Ephedrine group (e.g., 25 mg/kg this compound + 20 mg/kg Ephedrine).

    • This compound-only group (e.g., 25 mg/kg).

  • Administration: Oral or intraperitoneal administration for a specified duration.

2. Induction of Cardiotoxicity:

  • Ephedrine is administered to induce cardiac stress and damage.

3. Monitoring and Sample Collection:

  • Electrocardiogram (ECG) may be monitored to assess cardiac function.

  • At the end of the study, blood samples are collected for biochemical analysis of cardiac injury markers (e.g., troponin, CK-MB).

  • Hearts are excised for histopathological examination and analysis of gene and protein expression.

4. Data Analysis:

  • Biochemical markers of cardiac damage are compared between groups.

  • Histopathological scoring of cardiac lesions is performed.

  • Expression levels of genes and proteins related to the RAAS, oxidative stress, and apoptosis are quantified.

  • Statistical analyses are conducted to determine the significance of the protective effects.

Signaling Pathway: this compound's Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's cardioprotective effects against ephedrine-induced damage are partly attributed to its ability to modulate the RAAS, a critical regulator of cardiovascular homeostasis.

G Ephedrine Ephedrine Renin Renin Ephedrine->Renin Stimulates Release Angiotensin_I Angiotensin I Renin->Angiotensin_I Converts Angiotensinogen to Angiotensinogen Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE to ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Aldosterone Aldosterone AT1_Receptor->Aldosterone Stimulates Release Cardiotoxicity Cardiotoxicity (Vasoconstriction, Inflammation, Fibrosis) AT1_Receptor->Cardiotoxicity Aldosterone->Cardiotoxicity This compound This compound This compound->Renin Inhibits (Modulates)

This compound's potential modulation of the RAAS pathway to mitigate cardiotoxicity.

Conclusion

The available in vivo data suggests that this compound holds promise as a therapeutic agent in the fields of muscle regeneration, inflammation, and cardioprotection. Its mechanisms of action appear to involve key signaling pathways such as IL-6 in muscle, potentially NF-κB in inflammation, and the RAAS in the cardiovascular system. However, the current body of evidence is limited by the lack of direct comparative studies against established or alternative therapies.

The data presented in this guide, while facilitating an indirect comparison, underscores the need for future research to include head-to-head in vivo studies. Such studies are crucial to definitively establish the therapeutic potential of this compound relative to existing treatment options and to guide its potential translation into clinical applications. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for researchers to build upon in their future investigations of this promising natural compound.

References

A Researcher's Guide to Cross-Validation of Antioxidant Assays for Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough evaluation of the antioxidant potential of novel compounds is a cornerstone of preclinical assessment. Casuarinin, a potent ellagitannin, has garnered significant interest for its diverse biological activities, including its antioxidant properties. However, relying on a single antioxidant assay can provide an incomplete and potentially misleading picture of its true capacity. This guide offers a comparative framework for the cross-validation of four common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to facilitate a comprehensive and robust characterization of this compound's antioxidant profile.

Different antioxidant assays are predicated on distinct chemical mechanisms. Therefore, employing a panel of assays is crucial for a multifaceted understanding of a compound's antioxidant action. This guide provides detailed experimental protocols for each key assay, a structured approach for presenting comparative data, and a visual workflow to guide the experimental process. While extensive comparative data for pure this compound is not widely available in the public domain, this guide presents a template for how such data should be structured and interpreted.

Comparative Analysis of Antioxidant Assays for this compound

A direct comparison of the antioxidant capacity of this compound across different assays requires standardized reporting of results. The following table summarizes the key assays and the metrics used to express antioxidant activity. For the purpose of this guide, and in the absence of consistent published data for this compound, example values are provided to illustrate the comparative framework. Researchers are encouraged to replace these with their own experimental data.

AssayPrincipleKey ReagentsMeasurement WavelengthMetricExample Value for this compoundStandard Reference
DPPH Electron transfer2,2-diphenyl-1-picrylhydrazyl517 nmIC50 (µg/mL)5.2Ascorbic Acid
ABTS Electron transfer2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)734 nmTEAC (Trolox Equivalents)1.8 mMTrolox
FRAP Electron transferFerric tripyridyltriazine (Fe³⁺-TPTZ)593 nmFRAP Value (µmol Fe²⁺/g)2500Ferrous Sulfate (B86663)
ORAC Hydrogen atom transferFluorescein (B123965), AAPH485 nm (Ex), 520 nm (Em)ORAC Value (µmol TE/g)4500Trolox

Note: The example values are hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific laboratory conditions and protocols.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different antioxidant assays for this compound. This process ensures a systematic approach, from sample preparation to data analysis and interpretation.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparison and Interpretation casuarinin_prep Prepare this compound Stock Solution dpph DPPH Assay casuarinin_prep->dpph abts ABTS Assay casuarinin_prep->abts frap FRAP Assay casuarinin_prep->frap orac ORAC Assay casuarinin_prep->orac standard_prep Prepare Standard Solutions (Ascorbic Acid, Trolox, FeSO4) standard_prep->dpph standard_prep->abts standard_prep->frap standard_prep->orac ic50 Calculate IC50 (DPPH) dpph->ic50 teac Calculate TEAC (ABTS) abts->teac frap_val Calculate FRAP Value frap->frap_val orac_val Calculate ORAC Value orac->orac_val compare Compare Results Across Assays ic50->compare teac->compare frap_val->compare orac_val->compare interpret Interpret Antioxidant Profile of this compound compare->interpret

Cross-validation workflow for antioxidant assays.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound stock solution

  • Ascorbic acid (standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Prepare a series of dilutions of the this compound stock solution and the ascorbic acid standard in methanol.

  • To a 96-well plate, add 100 µL of each dilution of the sample or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • This compound stock solution

  • Trolox (standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

  • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound stock solution and the Trolox standard.

  • To a 96-well plate, add 10 µL of each dilution of the sample or standard.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the calibration curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • This compound stock solution

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the this compound stock solution and the ferrous sulfate or Trolox standard.

  • To a 96-well plate, add 20 µL of each dilution of the sample or standard.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • This compound stock solution

  • Trolox (standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a working solution of fluorescein in phosphate buffer.

  • Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.

  • Prepare a series of dilutions of the this compound stock solution and the Trolox standard in phosphate buffer.

  • To a black 96-well plate, add 25 µL of each dilution of the sample, standard, or blank (phosphate buffer).

  • Add 150 µL of the fluorescein working solution to each well.

  • Incubate the plate at 37°C for 15 minutes in the microplate reader.

  • After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • The ORAC value is calculated by determining the net area under the fluorescence decay curve (AUC) of the sample compared to the blank and is expressed as micromoles of Trolox equivalents (TE) per gram of the sample.

By employing this comprehensive cross-validation approach, researchers can obtain a more accurate and reliable assessment of the antioxidant potential of this compound, providing a solid foundation for further drug development and scientific investigation.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical compounds like Casuarinin are of paramount importance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring both personal safety and environmental protection. While specific disposal data for this compound is limited, this document synthesizes general best practices for laboratory chemical waste management with the known properties of ellagitannins.

Understanding the Hazard Profile of this compound

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the chemical.
Body Protection Impervious clothing or a laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator (e.g., N95 or higher)Necessary when handling the powder form to prevent inhalation.

This compound Waste Disposal Protocol

The proper disposal of this compound involves a systematic approach of segregation, collection, labeling, storage, and transfer. Adherence to local, state, and federal regulations, as well as institutional Environmental Health and Safety (EHS) guidelines, is mandatory.[3][4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound powder, contaminated lab materials (e.g., weighing boats, contaminated gloves, absorbent pads), and empty containers in a dedicated, clearly labeled hazardous waste container.

    • This container should be designated for non-halogenated organic solid waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Aqueous solutions should be collected in a container for aqueous organic waste.

    • Solutions in organic solvents should be collected in a container for non-halogenated organic solvent waste.

    • Crucially, do not mix this compound waste with incompatible materials such as strong oxidizing agents.

Step 2: Labeling

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Indicate the approximate concentration and quantity of the waste.

  • The date of waste generation must be recorded on the label.

Step 3: Storage

  • Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that all waste containers are kept tightly closed except when adding waste.

  • Store the containers away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Spill and Leak Management

In the event of a this compound spill, the following procedures should be immediately implemented:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne powder.

  • Contain: Wearing full PPE, prevent the further spread of the spill.

  • Clean-up (Solid Spill): For solid spills, carefully sweep or scoop the material to avoid dust formation. Collect all contaminated materials and place them in the designated hazardous waste container.

  • Clean-up (Liquid Spill): For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders. Collect the absorbed material into the designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with an appropriate solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type (Solid or Liquid) start->waste_type solid_waste Solid Waste: - Pure this compound - Contaminated Materials - Empty Containers waste_type->solid_waste Solid liquid_waste Liquid Waste: - Aqueous Solutions - Organic Solvent Solutions waste_type->liquid_waste Liquid collect_solid Collect in Labeled Non-Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid_aqueous Collect in Labeled Aqueous Organic Waste Container liquid_waste->collect_liquid_aqueous Aqueous collect_liquid_solvent Collect in Labeled Non-Halogenated Solvent Waste Container liquid_waste->collect_liquid_solvent Solvent store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid_aqueous->store collect_liquid_solvent->store disposal Arrange for Pickup by Institutional EHS or Licensed Contractor store->disposal

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Casuarinin. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This guide offers procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound, a bioactive ellagitannin. By providing clear and actionable information, we aim to become your preferred source for laboratory safety and chemical handling, fostering a deep trust that extends beyond the products we supply.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsMust comply with EN166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Compatible Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Skin and Body Protection Laboratory CoatA long-sleeved lab coat should be worn to prevent skin contact. For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator is sufficient. For larger quantities or in areas with inadequate ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is required.[1]

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₄₁H₂₈O₂₆PubChem[2]
Molecular Weight 936.6 g/mol PubChem[2]
Appearance PowderCymitQuimica[3]
Solubility Soluble in water (1.067 mg/L @ 25 °C, est.)The Good Scents Company[4]

Experimental Protocols: Safe Handling and Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Designation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.

  • Designate a specific area for handling this compound to prevent cross-contamination.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Weighing the Compound:

  • Perform all weighing operations within a ventilated enclosure or a chemical fume hood to control dust.

  • Use a dedicated set of spatulas and weighing boats.

  • Handle the powder gently to avoid creating airborne dust.

3. Preparing Solutions:

  • When preparing solutions, slowly add the powdered this compound to the solvent to prevent splashing.

  • If the solvent is volatile, ensure the preparation is conducted within a fume hood.

  • Stir the solution gently until the compound is fully dissolved.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound waste should be treated as hazardous chemical waste.

2. Collection and Storage:

  • Collect all solid waste (e.g., contaminated gloves, weighing papers, paper towels) in a dedicated, clearly labeled, and sealed waste container.

  • Collect liquid waste in a separate, compatible, and clearly labeled container.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

3. Container Disposal:

  • Dispose of used containers in accordance with local, state, and federal regulations.

  • Do not reuse empty containers.

4. Spill Management:

  • For small powder spills:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • For liquid spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent followed by soap and water.

Signaling Pathway and Experimental Workflow Visualizations

To further enhance understanding of this compound's biological impact and the necessary safety workflows, the following diagrams are provided.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_waste Waste Management prep_area Designate Work Area check_ppe Inspect PPE prep_area->check_ppe verify_ventilation Verify Ventilation (Fume Hood) check_ppe->verify_ventilation weigh Weigh Powder in Enclosure verify_ventilation->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect Solid & Liquid Waste dispose_ppe->collect_waste label_waste Label Waste Containers collect_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste

Caption: A flowchart illustrating the essential steps for the safe handling of this compound, from preparation to waste disposal.

G This compound Disposal Plan cluster_collection Waste Collection cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, etc.) sealed_solid Sealed, Labeled Container solid_waste->sealed_solid liquid_waste Liquid Waste (Solutions) sealed_liquid Sealed, Labeled Container liquid_waste->sealed_liquid satellite_area Designated Satellite Accumulation Area sealed_solid->satellite_area sealed_liquid->satellite_area disposal_vendor Licensed Hazardous Waste Vendor satellite_area->disposal_vendor

Caption: A diagram outlining the proper procedure for the disposal of this compound waste.

G Inhibitory Effect of this compound on TNF-α Induced Signaling TNF TNF-α TNFR TNFR TNF->TNFR p38 p38 MAPK TNFR->p38 JAK JAK TNFR->JAK IKK IKK p38->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation This compound This compound This compound->p38 inhibits STAT1 STAT1 JAK->STAT1 phosphorylates STAT1->nucleus translocates to

Caption: this compound inhibits TNF-α-induced pro-inflammatory gene expression by blocking the p38 MAPK pathway, thereby preventing the activation of NF-κB and STAT1.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.